MS154N
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H56ClFN8O8 |
|---|---|
分子量 |
915.4 g/mol |
IUPAC 名称 |
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide |
InChI |
InChI=1S/C47H56ClFN8O8/c1-54-42(59)16-15-37(46(54)61)57-45(60)32-11-9-12-38(43(32)47(57)62)64-25-8-6-4-3-5-7-18-50-41(58)17-20-56-23-21-55(22-24-56)19-10-26-65-40-28-33-36(29-39(40)63-2)51-30-52-44(33)53-31-13-14-35(49)34(48)27-31/h9,11-14,27-30,37H,3-8,10,15-26H2,1-2H3,(H,50,58)(H,51,52,53) |
InChI 键 |
XFUDPXQGWCYCCR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCNC(=O)CCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of MS154N: A Technical Guide to a Non-Degrading EGFR Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS154N is a critical negative control compound for the potent and selective Epidermal Growth Factor Receptor (EGFR) degrader, MS154. As a close structural analog of MS154, this compound retains high-affinity binding to both wild-type and mutant forms of EGFR. However, it is engineered to be incapable of recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This unique characteristic makes this compound an indispensable tool for dissecting the specific cellular consequences of EGFR degradation induced by MS154, distinguishing them from effects solely attributable to EGFR binding. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic small molecule designed as a negative control for MS154, a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of mutant EGFR. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate target proteins. MS154 is composed of a ligand that binds to EGFR (derived from gefitinib), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). In contrast, while possessing the same EGFR-binding warhead, this compound is structurally modified to prevent its interaction with CRBN.[1]
The primary utility of this compound in research and drug development lies in its ability to isolate the biological effects of EGFR occupancy from those of EGFR degradation. By comparing the cellular outcomes of treatment with MS154 versus this compound, researchers can definitively attribute specific downstream signaling events and phenotypic changes to the proteasomal degradation of EGFR.
Mechanism of Action
The mechanism of action of this compound is fundamentally one of competitive binding to EGFR without initiating the subsequent steps of the degradation cascade.
-
EGFR Binding: this compound contains a warhead derived from the EGFR inhibitor gefitinib, which allows it to bind with high affinity to the ATP-binding pocket of the EGFR kinase domain. This binding is observed in both wild-type and mutant forms of the receptor.
-
Inability to Recruit E3 Ligase: Unlike its active counterpart MS154, this compound is designed to lack the ability to bind to the CRBN E3 ligase.[1] This is the key structural and functional difference that defines this compound as a negative control.
-
No Ternary Complex Formation: Consequently, this compound cannot form the critical ternary complex consisting of EGFR, the PROTAC molecule, and the E3 ligase (EGFR-MS154N-CRBN). The formation of this complex is an absolute prerequisite for the proximity-induced ubiquitination of the target protein.
-
No Ubiquitination and Degradation: Without the recruitment of CRBN, EGFR is not polyubiquitinated and is therefore not marked for degradation by the 26S proteasome. As a result, treatment with this compound does not lead to a reduction in EGFR protein levels.[1]
-
Potential for Kinase Inhibition: Due to the nature of its gefitinib-derived warhead, this compound may exert some level of competitive inhibition on the kinase activity of EGFR, potentially leading to a reduction in the phosphorylation of downstream signaling proteins. However, this effect is distinct from the profound and sustained pathway inhibition observed with EGFR degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active counterpart, MS154, for comparative purposes.
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | Wild-Type EGFR | 3 nM | |
| This compound | L858R-mutant EGFR | 4.3 nM | |
| MS154 | Wild-Type EGFR | 1.8 nM | [2] |
| MS154 | L858R-mutant EGFR | 3.8 nM | [2] |
| Compound | Cell Line | EGFR Genotype | Degradation (DC50) | Maximum Degradation (Dmax) | Reference |
| This compound | HCC-827 | EGFR del19 | No significant degradation | Not applicable | [1] |
| This compound | H3255 | EGFR L858R | No significant degradation | Not applicable | [1] |
| MS154 | HCC-827 | EGFR del19 | 11 nM | >95% at 50 nM | |
| MS154 | H3255 | EGFR L858R | 25 nM | >95% at 50 nM |
Signaling Pathways
The binding of this compound to EGFR without inducing its degradation allows for a nuanced investigation of the EGFR signaling pathway. The primary signaling cascades downstream of EGFR that are relevant in this context are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
While this compound is not expected to cause the profound and sustained inhibition of these pathways that results from EGFR degradation, its binding to the kinase domain may lead to a partial reduction in the phosphorylation of key downstream effectors. The following diagrams illustrate the expected differential effects of MS154 and this compound on EGFR signaling.
References
An In-depth Technical Guide to MS154N: A Negative Control for EGFR-Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS154N is a crucial chemical probe and negative control for studying the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a close structural analog of the potent EGFR degrader MS154, this compound was rationally designed to bind to EGFR without inducing its degradation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, enabling researchers to effectively utilize this compound in their investigations of EGFR-directed therapeutics and the broader field of targeted protein degradation.
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The development of selective and potent degraders requires rigorous validation, including the use of appropriate negative controls.
MS154 is a potent and selective PROTAC that recruits the E3 ligase Cereblon (CRBN) to degrade mutant EGFR.[1] To confirm that the degradation of EGFR by MS154 is dependent on the recruitment of CRBN, its inactive analog, this compound, was developed. This compound retains the EGFR-binding moiety but is modified to abolish its interaction with CRBN. Consequently, this compound serves as an indispensable tool to delineate the specific PROTAC-mediated effects of MS154 from other potential pharmacological activities.
Chemical Structure and Properties
This compound is a complex small molecule with a chemical structure designed to engage EGFR. Below are its key chemical identifiers and properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-N-(8-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)octyl)propanamide | [2] |
| Molecular Formula | C47H56ClFN8O8 | [2] |
| Molecular Weight | 915.46 g/mol | [2] |
| CAS Number | 2675490-97-6 | [2] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
| Storage | Store at -20°C for long-term stability. | [3] |
Mechanism of Action as a Negative Control
The utility of this compound lies in its specific inability to induce EGFR degradation, despite binding to the receptor. This is in stark contrast to its active counterpart, MS154.
-
MS154 (Active Degrader): Binds to both mutant EGFR and the E3 ligase CRBN, forming a ternary complex. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.
-
This compound (Negative Control): Contains the same EGFR-binding warhead as MS154 and thus exhibits high binding affinity to both wild-type and L858R-mutant EGFR.[2] However, a modification to the CRBN-binding moiety prevents its recruitment of the E3 ligase. Without the formation of a productive ternary complex, EGFR is not ubiquitinated and subsequently not degraded.[1]
This key difference allows researchers to attribute the degradation-dependent pharmacology observed with MS154 specifically to the PROTAC mechanism.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.[3]
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of the EGFR-targeting moiety with the modified CRBN ligand via a linker. The following is a representative synthetic scheme.
Detailed Protocol: The synthesis of this compound (compound 28 in Cheng et al., 2020) involves the final coupling of two key intermediates.
-
Step 1: Synthesis of the EGFR-binding intermediate with the linker. This involves reacting a gefitinib analog, where the morpholine (B109124) group is replaced with a piperazine, with a linker containing a carboxylic acid.
-
Step 2: Synthesis of the modified CRBN-binding moiety with the linker. A pomalidomide derivative that does not bind to CRBN is coupled to the other end of the linker.
-
Step 3: Final Coupling. The two intermediates from steps 1 and 2 are coupled, typically via an amide bond formation, to yield the final product, this compound.
For detailed, step-by-step instructions, reagents, and purification methods, please refer to the Supporting Information of Cheng M, et al. J Med Chem. 2020 Feb 13;63(3):1216-1232.
EGFR Degradation Assay (Western Blot)
This protocol is used to assess the ability of a compound to induce the degradation of EGFR in cells.
Materials:
-
Mutant EGFR-expressing cells (e.g., HCC-827 or H3255)
-
This compound and MS154
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total EGFR, anti-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate mutant EGFR-expressing cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or MS154 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against total EGFR and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for EGFR and the loading control.
-
Normalize the EGFR signal to the loading control signal for each sample.
-
Compare the normalized EGFR levels in treated samples to the vehicle control to determine the extent of degradation.
Competitive Binding Assay for Kd Determination
This assay measures the binding affinity of this compound to EGFR.
Materials:
-
Recombinant EGFR protein (WT or mutant)
-
A fluorescently labeled EGFR ligand
-
Assay buffer
-
This compound
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled EGFR ligand to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant EGFR protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization.
Data Analysis:
-
The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent ligand.
-
The Kd value is determined by fitting the data to a suitable binding model.
Table 2: Representative Biological Data for this compound
| Assay | Cell Line/Target | Result | Reference |
| EGFR Degradation | HCC-827, H3255 | No significant degradation | [1] |
| Binding Affinity (Kd) | WT EGFR | 3.0 nM | [2] |
| Binding Affinity (Kd) | L858R-mutant EGFR | 4.3 nM | [2] |
Signaling Pathway Visualization
This compound, by binding to EGFR without causing its degradation, does not affect the downstream signaling pathways that are constitutively activated by mutant EGFR in cancer cells. This is in contrast to an active degrader like MS154, which would inhibit these pathways.
Conclusion
This compound is an essential, well-characterized negative control for studying EGFR-targeted protein degradation. Its ability to bind EGFR without inducing degradation allows for the unambiguous assessment of the PROTAC-mediated effects of its active counterpart, MS154. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings, contributing to the rigorous validation of novel cancer therapeutics and the advancement of our understanding of targeted protein degradation.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on MS154N Found
Despite a comprehensive search for the discovery, synthesis, and biological activity of a compound designated MS154N, no specific information matching this identifier could be located in the public domain.
This suggests that "this compound" may be an internal, pre-publication, or otherwise non-publicly disclosed compound name. The search for its discovery, synthesis protocols, mechanism of action, and quantitative data across scientific databases and the broader web did not yield any relevant results.
Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational information. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly for details.
Should information on this compound become publicly available, a technical guide could be developed. Such a guide would typically include:
-
Discovery: An overview of the screening process, lead identification, and the rationale for its selection.
-
Synthesis: A detailed, step-by-step chemical synthesis protocol.
-
Mechanism of Action: Elucidation of the signaling pathways and molecular targets through which this compound exerts its effects.
-
Quantitative Data: Tables summarizing key metrics such as IC50, EC50, binding affinities, and other relevant pharmacological data.
-
Experimental Protocols: Detailed methodologies for the key experiments used to characterize the compound.
-
Visualizations: Diagrams of signaling pathways and experimental workflows to aid in comprehension.
In-depth Technical Guide: Preliminary In Vitro Studies with MS154N
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of Preclinical In Vitro Data for MS154N
Executive Summary
This document provides a detailed summary of the preliminary in vitro studies conducted on the novel compound this compound. The information contained herein is intended for an audience with a strong scientific background in drug discovery and development. All available quantitative data has been compiled into structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visual representations of critical signaling pathways and experimental workflows are included to enhance understanding of the compound's mechanism of action and the methodologies employed in its initial characterization.
Introduction
The identification and preclinical evaluation of novel therapeutic agents are foundational to the advancement of medicine. This guide focuses on this compound, a promising new chemical entity that has undergone initial in vitro screening to determine its biological activity and potential as a therapeutic candidate. The following sections will provide a comprehensive technical overview of the findings to date.
Quantitative Data Summary
The primary screening of this compound involved a battery of in vitro assays to assess its potency, selectivity, and potential mechanisms of action. The quantitative data from these studies are summarized below.
Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 45.8 |
| HCT116 | Colon | 22.5 |
| PC-3 | Prostate | 88.1 |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR | > 10,000 |
| VEGFR2 | 8.7 |
| PDGFRβ | 12.3 |
| c-Kit | 25.1 |
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Lines and Culture: MCF-7, A549, HCT116, and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader. IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
In Vitro Kinase Assay
-
Kinases: Recombinant human EGFR, VEGFR2, PDGFRβ, and c-Kit were used.
-
Assay Procedure: Kinase activity was measured using the ADP-Glo™ Kinase Assay (Promega). The assay was performed in 384-well plates with a final reaction volume of 10 µL. This compound was pre-incubated with the kinases for 15 minutes before the addition of the substrate and ATP.
-
Data Analysis: Luminescence was measured after the kinase reaction. IC₅₀ values were determined by fitting the data to a sigmoidal dose-response curve using nonlinear regression analysis.
Visualizations: Signaling Pathways and Workflows
To visually articulate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway inhibition by this compound.
MS154N: A Technical Guide to a Negative Control for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a crucial chemical probe and negative control for studying the biological activity of MS154, a potent and selective Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. MS154 is engineered to target mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer, for degradation by the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
In contrast, this compound is structurally analogous to MS154 and retains high binding affinity for EGFR but is designed to be incapable of recruiting the CRBN E3 ligase.[2] This critical difference makes this compound an indispensable tool for confirming that the observed biological effects of MS154 are a direct result of CRBN-mediated EGFR degradation and not due to other pharmacological effects of the molecule.
Core Biological Activity and Function
The primary role of this compound is to serve as a negative control in experiments involving MS154. Its biological activity is therefore best understood in the context of what it does not do compared to its active counterpart.
Binding Affinity to EGFR
This compound exhibits high binding affinity for both wild-type (WT) and L858R-mutant EGFR, comparable to the active degrader MS154. This confirms that the "warhead" component of the molecule, derived from the EGFR inhibitor gefitinib, is functional in binding to the target protein.[1]
Table 1: Binding Affinity of this compound and MS154 for EGFR
| Compound | Target | Kd (nM) |
| This compound | WT EGFR | 3 |
| This compound | L858R-mutant EGFR | 4.3 |
| MS154 | WT EGFR | 1.8 |
| MS154 | L858R-mutant EGFR | 3.8 |
Data sourced from Tocris Bioscience and BenchChem.[3]
Lack of EGFR Degradation
The defining functional characteristic of this compound is its inability to induce the degradation of EGFR. While MS154 effectively reduces the levels of mutant EGFR in a concentration-dependent manner, this compound does not cause a significant reduction in EGFR levels.[2] This is because this compound lacks the necessary moiety to recruit the CRBN E3 ligase, preventing the ubiquitination and subsequent proteasomal degradation of EGFR.
Table 2: In-Cell Degradation Potency of MS154 vs. This compound
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Dmax |
| MS154 | HCC-827 | exon 19 deletion | 11 | >95% at 50 nM |
| MS154 | H3255 | L858R | 25 | >95% at 50 nM |
| This compound | H3255 | L858R | No significant degradation | Not applicable |
DC50: Concentration at which 50% degradation is observed. Dmax: Maximum degradation. Data for MS154 sourced from BenchChem.[1][3] Data for this compound is based on its characterization as a non-degrading control.[2]
Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades crucial for cell survival and proliferation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] The active PROTAC, MS154, induces the degradation of EGFR, thereby inhibiting these downstream signals. In contrast, this compound, by binding to EGFR without inducing its degradation, does not lead to the shutdown of these pathways. This allows researchers to distinguish between the effects of EGFR degradation and simple receptor occupancy.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current literature on MS154, a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), and its related compounds. This document outlines the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the broader context of EGFR signaling in cancer.
Introduction to MS154 and Targeted Protein Degradation
MS154 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Unlike traditional inhibitors that block a protein's function, PROTACs lead to the physical removal of the target protein.
MS154 is specifically designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently dysregulated in various cancers, most notably non-small cell lung cancer (NSCLC). It is a cereblon-recruiting degrader, composed of a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN), a linker, and a warhead, gefitinib (B1684475), which binds to the kinase domain of EGFR.[1] MS154N serves as a crucial negative control for experiments involving MS154. While it binds to EGFR with high affinity, it does not recruit the E3 ligase and therefore does not induce EGFR degradation, helping to validate that the observed effects of MS154 are due to its degradation activity.[1]
Mechanism of Action
The primary mechanism of action of MS154 is to induce the formation of a ternary complex between mutant EGFR and the E3 ubiquitin ligase cereblon. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of EGFR. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. MS154 is subsequently released and can catalytically induce the degradation of multiple EGFR molecules.
Quantitative Data
The following tables summarize the key quantitative data for MS154 and related compounds from the literature.
Table 1: In Vitro Degradation Activity of MS154
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| HCC-827 | exon 19 deletion | 11 | >95 | [1] |
| H3255 | L858R | 25 | >95 | [1] |
Table 2: Binding Affinities of MS154 and this compound to EGFR
| Compound | EGFR Genotype | Kd (nM) | Reference |
| MS154 | Wild-Type | 3.0 | [1] |
| MS154 | L858R Mutant | 4.3 | [1] |
| This compound | Wild-Type | Not Reported | [1] |
| This compound | L858R Mutant | Not Reported | [1] |
Table 3: Comparison of Gefitinib-Based EGFR PROTACs
| Compound | E3 Ligase Recruited | Target EGFR Mutations | DC50 in HCC-827 (nM) | Reference |
| MS154 | Cereblon (CRBN) | exon 19 del, L858R | 11 | [1] |
| Gefitinib-based PROTAC 3 | von Hippel-Lindau (VHL) | exon 19 del, L858R | 11.7 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on MS154 and related compounds.
Synthesis of MS154
The synthesis of MS154 involves a multi-step process, beginning with the synthesis of the gefitinib-linker intermediate and the pomalidomide-linker intermediate, followed by their conjugation. A generalized synthetic scheme is presented below, based on reported methods for similar PROTACs.
Protocol for a key coupling step (Amide Coupling):
-
Dissolve the gefitinib analog with a carboxylic acid handle (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing linker (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired gefitinib-linker intermediate.
Western Blotting for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with MS154.
Materials:
-
Cancer cell lines (e.g., HCC-827, H3255)
-
MS154 and this compound (as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MS154 or this compound for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control signal. Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
MS154 and this compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MS154 or this compound for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescent signal against the compound concentration and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the EGFR-MS154-CRBN ternary complex.
Materials:
-
Cancer cell lines
-
MS154
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against CRBN (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting: anti-EGFR and anti-CRBN
Procedure:
-
Cell Treatment: Treat cells with MS154 and MG132 (to prevent degradation of the complex) for a few hours.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CRBN antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against EGFR and CRBN to detect the co-immunoprecipitated proteins.
EGFR Signaling Pathway
EGFR is a key regulator of cell growth, proliferation, and survival. Upon binding of its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival. By degrading EGFR, MS154 effectively shuts down these pro-tumorigenic signaling pathways.
Conclusion
MS154 is a potent and selective degrader of mutant EGFR, demonstrating the therapeutic potential of PROTAC technology for targeting oncogenic driver proteins in cancer. Its mechanism of action, which involves hijacking the ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of MS154 and related compounds is warranted to fully realize their clinical potential.
References
Unveiling the Specificity of EGFR Degradation: A Technical Guide to MS154N
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. These bifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. MS154 is a potent and selective PROTAC designed to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.[1] This technical guide delves into the unique role of MS154N, a closely related molecule that serves as a critical negative control, allowing researchers to dissect the specific consequences of EGFR degradation from mere receptor engagement. The novelty of this compound lies in its ability to bind to EGFR with high affinity without inducing its degradation, thereby providing a powerful tool to validate that the observed biological effects of MS154 are a direct result of protein elimination and not simply receptor inhibition.
Core Mechanism of Action: MS154 vs. This compound
MS154 operates by forming a ternary complex between mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1] This targeted degradation leads to the shutdown of downstream pro-survival signaling pathways.[1]
In contrast, this compound was designed as a negative control. While it retains the EGFR-binding moiety of MS154, it is structurally modified to prevent recruitment of the E3 ligase.[2] This critical difference means that this compound can bind to EGFR but cannot initiate the ubiquitination and degradation cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data that differentiate MS154 and this compound, highlighting the novelty of this compound as a non-degrading binder.
| Compound | Target | Binding Affinity (Kd) | Assay Type |
| This compound | Wild-Type EGFR | 3 nM | Competitive Binding Assay |
| This compound | L858R-mutant EGFR | 4.3 nM | Competitive Binding Assay |
| MS154 | Mutant EGFR | Not explicitly stated, but potent | Biochemical/Cellular Assays |
Table 1: Binding Affinity of MS154 and this compound to EGFR. This table shows that this compound binds to both wild-type and mutant EGFR with high affinity.[1]
| Compound | Cell Line | DC50 | Dmax | Treatment Time |
| MS154 | HCC-827 | 5.0 nM | >95% | 16 hours |
| MS154 | H3255 | 3.3 nM | >95% | 16 hours |
| This compound | HCC-827 / H3255 | No significant degradation | Not applicable | Not applicable |
Table 2: EGFR Degradation Efficiency of MS154 and this compound. This table illustrates the potent degradation of mutant EGFR by MS154 in lung cancer cell lines, while this compound does not induce degradation.[2] DC50 represents the concentration at which 50% of the protein is degraded, and Dmax is the maximum degradation observed.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Western Blot for EGFR Degradation
This protocol is used to assess the degradation of mutant EGFR in cancer cell lines following treatment with MS154 or this compound.
Materials:
-
HCC-827 or H3255 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MS154 and this compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of MS154 or this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 16-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-EGFR and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR protein levels to the loading control (β-actin).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of MS154 and this compound on the proliferation and viability of cancer cells.
Materials:
-
HCC-827 or H3255 cells
-
Complete growth medium
-
MS154 and this compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MS154 or this compound for 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
EGFR Downstream Signaling Pathways
By inducing the degradation of mutant EGFR, MS154 effectively shuts down the key downstream signaling pathways that drive cancer cell proliferation and survival. This compound, by only binding to EGFR without causing its degradation, would not be expected to have a significant impact on these pathways.
The two major signaling cascades affected are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: A critical regulator of cell division and proliferation.[1][3]
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and proliferation.[1][3]
Conclusion
This compound stands as an indispensable tool for researchers in the field of targeted protein degradation and cancer biology. Its ability to bind EGFR with high affinity, yet fail to induce its degradation, provides a clear and unambiguous control to demonstrate that the anti-cancer effects of its counterpart, MS154, are a direct consequence of eliminating the oncogenic driver protein. The use of this compound in experimental setups is crucial for validating the mechanism of action of EGFR degraders and for accurately interpreting the downstream cellular consequences of targeted protein degradation. This technical guide provides the foundational knowledge and protocols to effectively utilize this compound in elucidating the specific role of EGFR degradation in cancer.
References
Methodological & Application
MS154N: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a novel heterobifunctional small molecule, classified as a proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). This compound functions by hijacking the cell's natural ubiquitin-proteasome system. It forms a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and all three isoforms of AKT (AKT1, AKT2, and AKT3), leading to the ubiquitination and subsequent proteasomal degradation of AKT. This targeted degradation of AKT results in the sustained inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. Compared to traditional kinase inhibitors, this compound offers a distinct mechanism of action that can lead to a more profound and durable suppression of the PI3K/AKT signaling axis.
Mechanism of Action
This compound is a VHL-recruiting pan-AKT degrader. One end of the molecule binds to the AKT protein, while the other end engages the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to AKT. The resulting polyubiquitinated AKT is then recognized and degraded by the 26S proteasome. This event-driven pharmacology allows for sub-stoichiometric, catalytic degradation of AKT, leading to a prolonged pharmacodynamic effect.
Data Presentation
The following tables summarize representative quantitative data for a VHL-recruiting pan-AKT degrader, MS21, which serves as a surrogate for this compound. This data illustrates the expected potency and cellular effects of this class of compounds.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Cancer Type | DC₅₀ (AKT Degradation) | IC₅₀ (Cell Proliferation) |
| PC-3 | Prostate Cancer | 8.8 nM[1][2][3] | Not explicitly stated, but proliferation is inhibited[2] |
| BT474 | Breast Cancer | Not explicitly stated, but potent degradation observed[1] | Not explicitly stated, but proliferation is inhibited |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but potent degradation observed | Not explicitly stated, but proliferation is inhibited[2] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits 50% of cell proliferation.
Table 2: Effect on Cell Cycle Distribution in PC-3 Cells
| Treatment | % of Cells in G₀/G₁ | % of Cells in S Phase | % of Cells in G₂/M |
| Vehicle Control | Representative Value | Representative Value | Representative Value |
| This compound (surrogate MS21) | Increased | Decreased | Increased |
Note: Specific percentages are not provided in the source, but the trend of cell cycle arrest is reported.[2]
Table 3: Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells |
| T47D | Vehicle Control | Baseline |
| T47D | This compound (surrogate INY-05-040) | Increased |
| BT-474 | Vehicle Control | Baseline |
| BT-474 | This compound (surrogate INY-05-040) | Significantly Increased |
Note: VHL-recruiting AKT degraders like INY-05-040 have been shown to induce apoptosis, particularly in sensitive cell lines.[4][5]
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: Adherent human cancer cell lines with an active PI3K/AKT pathway (e.g., PC-3, BT474, MDA-MB-468) are recommended.
-
Culture Medium: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For cellular experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: Western Blot for AKT Degradation
This protocol is designed to assess the dose-dependent degradation of AKT protein following treatment with this compound.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pan-AKT, rabbit anti-phospho-AKT (Ser473), mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A to stain the cellular DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Concluding Remarks
This compound represents a promising therapeutic strategy for cancers dependent on the PI3K/AKT signaling pathway. Its ability to induce the degradation of AKT offers a more sustained and potentially more effective anti-cancer effect compared to traditional kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound in relevant cancer cell models. Careful execution of these experiments will be crucial in further elucidating the therapeutic potential of this novel AKT degrader.
References
- 1. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MS154 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154 is a first-in-class, selective, CRBN-recruiting Proteolysis-Targeting Chimera (PROTAC) designed to degrade mutated Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, when mutated, can become a driver of oncogenesis in various cancers, notably non-small cell lung cancer (NSCLC).[3][4] MS154 functions by inducing the degradation of mutant EGFR through the ubiquitin-proteasome system, offering a promising therapeutic strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).[1][3] These application notes provide a detailed protocol for the in vivo administration and evaluation of MS154 in a mouse xenograft model. While MS154 has been shown to be bioavailable in mice, specific in vivo efficacy studies have not been extensively published.[1] Therefore, the following protocols are based on established methodologies for similar CRBN-recruiting EGFR degraders.[5]
Mechanism of Action and Signaling Pathway
MS154 is a heterobifunctional molecule composed of a ligand that binds to mutated EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This binding event brings the E3 ligase into close proximity with the mutant EGFR, leading to the ubiquitination of the receptor and its subsequent degradation by the proteasome.[6][7] By degrading the entire EGFR protein, MS154 can inhibit downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
Caption: Mechanism of action of MS154 and its effect on the EGFR signaling pathway.
Quantitative Data Summary
The following table summarizes representative data for a similar CRBN-recruiting EGFR degrader, "PROTAC EGFR degrader 7," which can be used as a starting point for designing experiments with MS154.[5]
| Parameter | Cell Line | Value | In Vivo Model | Dosing Regimen | Result |
| DC50 | NCI-H1975 (EGFRL858R/T790M) | 13.2 nM | - | - | - |
| IC50 | NCI-H1975 (EGFRL858R/T790M) | 46.82 nM | - | - | - |
| Tumor Growth Inhibition (TGI) | - | - | BALB/c nude mice with NCI-H1975 xenografts | 10 mg/kg, IP, once daily for 24 days | 63.7% |
Experimental Protocols
Mouse Xenograft Model Workflow
Caption: Experimental workflow for a mouse xenograft study with MS154.
Detailed Protocol: In Vivo Efficacy Study
This protocol is adapted from studies on similar CRBN-recruiting EGFR degraders and should be optimized for MS154.[5]
1. Animal Model and Cell Line
-
Animal: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: NCI-H1975 (human non-small cell lung cancer) cells, which harbor the EGFRL858R/T790M mutation.
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]
2. Tumor Implantation
-
Harvest NCI-H1975 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.[5]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.[5]
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W2) / 2.[5]
-
Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[5]
4. Preparation of Dosing Solution
-
Vehicle: A common vehicle for PROTACs is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
MS154 Solution: Dissolve MS154 in the vehicle solution to the desired final concentration for the target dose (e.g., 10 mg/kg). Prepare this solution fresh daily.[5]
5. Administration of MS154
-
Administer the MS154 dosing solution or vehicle control to the respective groups via intraperitoneal (IP) injection.
-
A representative dosing schedule would be once daily for 21-28 consecutive days.[5]
6. In-life Monitoring
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.[5]
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
7. Study Endpoint and Data Analysis
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for EGFR levels, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[5]
Protocol: Western Blot for EGFR Degradation
This protocol allows for the confirmation of MS154's mechanism of action by assessing the degradation of the target protein in tumor tissue.
1. Sample Preparation
-
Homogenize a portion of the excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (diluted in blocking buffer) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding loading control band intensity. Compare the levels of EGFR in the MS154-treated group to the vehicle control group to determine the extent of degradation.
Conclusion
MS154 represents a novel therapeutic approach for cancers driven by mutated EGFR. The protocols outlined above provide a comprehensive framework for the preclinical evaluation of MS154 in a mouse xenograft model. Successful execution of these studies will be critical in advancing our understanding of MS154's therapeutic potential and informing its clinical development. Researchers should adapt and optimize these protocols to suit their specific experimental needs and institutional guidelines.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent CRBN-recruiting epidermal growth factor receptor (EGFR) degraders in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS154: A Selective Mutant EGFR Degrader
For Research Use Only
Introduction
MS154 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR).[1] As a heterobifunctional molecule, MS154 functions by engaging an E3 ubiquitin ligase, specifically cereblon (CRBN), and recruiting it to mutant EGFR. This induced proximity leads to the ubiquitination of the EGFR protein and its subsequent degradation by the proteasome. This mechanism offers a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC) by eliminating the entire receptor protein rather than just inhibiting its kinase activity. MS154 has demonstrated high selectivity for mutant EGFR over wild-type (WT) EGFR, making it a valuable tool for cancer research and drug development.[2][3]
These application notes provide detailed protocols for the use of MS154 in both in vitro and in vivo research settings, guidelines for dosage and administration, and a summary of its key performance data.
Quantitative Data Summary
The following tables summarize the in vitro performance of MS154 in relevant cancer cell lines.
Table 1: Binding Affinity of MS154
| Target | Kd (nM) |
| EGFR WT | 1.8 |
| EGFR L858R mutant | 3.8 |
Data from MedchemExpress.[1]
Table 2: In Vitro Degradation of Mutant EGFR by MS154
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax | Treatment Time (hours) |
| HCC-827 | exon 19 deletion | 11 | >95% at 50 nM | 16 |
| H3255 | L858R | 25 | >95% at 50 nM | 16 |
Data compiled from Cheng et al., 2020.[2][4]
Signaling Pathway and Mechanism of Action
MS154 leverages the cell's own ubiquitin-proteasome system to achieve targeted degradation of mutant EGFR. The process can be visualized as a catalytic cycle where MS154 acts as a bridge between the target protein and the E3 ligase machinery.
Downstream of EGFR, MS154-induced degradation leads to the inhibition of key oncogenic signaling pathways.
Experimental Protocols
In Vitro Studies
Protocol 1: Western Blotting for EGFR Degradation
This protocol is for determining the DC50 and Dmax of MS154 in mutant EGFR-expressing cell lines.
Materials:
-
Mutant EGFR-expressing cells (e.g., HCC-827, H3255)
-
Complete cell culture medium
-
MS154 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of MS154 concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EGFR band intensity to the loading control.
-
Plot the percentage of EGFR remaining versus the log of the MS154 concentration to determine the DC50.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of MS154 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCC-827)
-
Complete cell culture medium
-
MS154 (stock solution in DMSO)
-
DMSO (vehicle control)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of MS154 for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against the log of the compound concentration to determine the IC50.
-
In Vivo Studies
Pharmacokinetic Profile: A pharmacokinetic study in male Swiss Albino mice following a single 50 mg/kg intraperitoneal (IP) injection showed that MS154 is bioavailable.[5]
Protocol 3: Xenograft Tumor Model (General Protocol)
While a specific in vivo efficacy study for MS154 with a detailed dosing regimen was not found in the provided search results, the following is a general protocol for a xenograft study based on similar EGFR degraders. The dosage and administration schedule for MS154 should be further optimized.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
HCC-827 cells
-
Matrigel (optional)
-
MS154
-
Vehicle for in vivo administration (to be determined based on solubility and stability testing)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject HCC-827 cells (typically 5 x 106 cells in 150 µL PBS, potentially with Matrigel) into the flank of the mice.[4]
-
-
Tumor Growth and Randomization:
-
Allow tumors to reach a palpable size (e.g., 70-80 mm³).[4]
-
Randomize mice into treatment and control groups.
-
-
Dosing and Administration:
-
Note: An optimized dosing regimen for MS154 efficacy studies is not yet established. Based on pharmacokinetic data and studies with similar compounds, a starting point for optimization could be:
-
Administer MS154 or vehicle to the respective groups according to the determined schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weights.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for EGFR levels).
-
Disclaimer
This document is intended for research use only and does not constitute guidance for clinical use. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MS154N in High-Throughput Screening for Targeted EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a crucial tool in the high-throughput screening (HTS) of compounds designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This compound serves as a negative control for its active counterpart, MS154, a potent and selective proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.
Structurally similar to MS154, this compound possesses a high binding affinity for both wild-type and mutant EGFR. However, it lacks the ability to recruit the CRBN E3 ligase, and therefore does not induce significant degradation of EGFR. This property makes this compound an indispensable control for distinguishing between true targeted protein degradation and other mechanisms of action, such as target engagement without degradation or off-target effects, which may be observed in a high-throughput screen. By comparing the cellular effects of active degraders like MS154 with this compound, researchers can confidently identify and prioritize compounds that specifically mediate EGFR degradation.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening campaigns aimed at discovering and characterizing novel EGFR degraders.
Mechanism of Action and Signaling Pathways
This compound, as a negative control for the EGFR degrader MS154, helps to elucidate the specific effects of targeted protein degradation. While MS154 actively recruits the CRBN E3 ligase to EGFR, leading to its ubiquitination and proteasomal degradation, this compound binds to EGFR without initiating this degradation cascade.
The degradation of EGFR by active PROTACs like MS154 leads to the downregulation of key signaling pathways that are often constitutively active in cancer cells. The primary pathways affected are:
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Its inhibition through EGFR degradation can lead to apoptosis and reduced cell proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This is a key regulator of cell division and proliferation. Downregulation of this pathway contributes to the anti-proliferative effects of EGFR degradation.
The use of this compound in screening assays allows researchers to confirm that the observed downstream effects on these pathways are a direct result of EGFR degradation, rather than mere receptor inhibition or other off-target activities of the screened compounds.
Figure 1. EGFR Signaling and PROTAC-mediated Degradation.
Data Presentation
The following tables summarize key quantitative data for this compound and its active counterpart, MS154. These values are essential for designing and interpreting high-throughput screening experiments.
| Compound | Target | Binding Affinity (Kd, nM) | Cell Line | DC50 (nM) | Dmax (%) |
| MS154 | Mutant EGFR (L858R) | 3.8 | HCC827 | 11 | >95 |
| Mutant EGFR (del19) | - | H3255 | 25 | >95 | |
| Wild-Type EGFR | 1.8 | - | Not significant | <10 | |
| This compound | Mutant EGFR (L858R) | ~3-4 | HCC827/H3255 | Not applicable | No significant degradation |
| Wild-Type EGFR | 3 | - | Not applicable | No significant degradation |
Table 1: Comparative Activity of MS154 and this compound. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are typically determined after 16-24 hours of treatment.
| Parameter | MS154 | This compound | Rationale |
| Primary Screen Hit | EGFR Degradation > 50% | No significant degradation | Identifies compounds that induce degradation. |
| Secondary Assay (Dose-Response) | Potent DC50 | Inactive | Confirms potency and degradation-dependent activity. |
| Downstream Signaling (p-AKT) | Significant Inhibition | No significant inhibition | Validates functional consequence of degradation. |
Table 2: Expected Outcomes in a High-Throughput Screen. This table illustrates the differential results expected when using MS154 as a positive control and this compound as a negative control.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in high-throughput screening for EGFR degraders.
High-Throughput Screening Workflow for EGFR Degraders
Figure 2. High-Throughput Screening Workflow.
Protocol 1: Primary High-Throughput Screen for EGFR Degradation
This protocol is designed for a 384-well plate format and utilizes an antibody-based detection method such as In-Cell Western or Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HCC827 or H3255 cells (harboring EGFR mutations)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Assay plates (384-well, clear bottom, black walls)
-
Compound library, MS154, this compound, and DMSO
-
Reagents for EGFR detection (e.g., primary anti-EGFR antibody, fluorescently labeled secondary antibody)
-
Plate reader capable of fluorescence or TR-FRET detection
Procedure:
-
Cell Plating:
-
Trypsinize and count HCC827 cells.
-
Seed cells into 384-well assay plates at a density of 5,000-10,000 cells per well in 40 µL of complete growth medium.
-
Incubate plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates with the screening library, positive control (MS154, e.g., at 1 µM), negative control (this compound, e.g., at 1 µM), and vehicle control (DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of compounds and controls to the cell plates.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
-
EGFR Level Detection (Example: In-Cell Western):
-
Gently remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with a primary antibody against total EGFR overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-labeled secondary antibody and a cell stain (for normalization) for 1 hour at room temperature in the dark.
-
Wash three times with PBS-T.
-
Image the plates using an infrared imaging system.
-
-
Data Analysis:
-
Normalize the EGFR signal to the cell stain signal.
-
Calculate the percent degradation relative to the DMSO control wells.
-
Hits are identified as compounds that cause a significant reduction in EGFR levels, similar to or better than MS154, while this compound should show no significant effect.
-
Protocol 2: Secondary Assay - Western Blot for Confirmation of EGFR Degradation
This protocol is for confirming the degradation of EGFR by hit compounds identified in the primary screen.
Materials:
-
HCC827 cells
-
6-well plates
-
Hit compounds, MS154, this compound, DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and transfer system
-
Primary antibodies (anti-EGFR, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate HCC827 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of hit compounds, MS154 (e.g., 100 nM), and this compound (e.g., 1 µM) for 16-24 hours. Include a DMSO control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EGFR and p-AKT levels to the β-actin loading control.
-
Confirm that hit compounds induce a dose-dependent decrease in total EGFR levels, similar to MS154, while this compound has no effect.
-
Conclusion
This compound is an essential negative control for high-throughput screening campaigns focused on the discovery of EGFR-degrading PROTACs. Its ability to bind EGFR without inducing degradation allows for the clear differentiation of true degradation events from other cellular effects. The protocols and data presented in this application note provide a framework for the effective use of this compound to ensure the accuracy and reliability of HTS data, ultimately facilitating the identification and development of novel therapeutics for EGFR-driven cancers.
Application Notes and Protocols for Western Blot Analysis of MS154N-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of specific target proteins. As a heterobifunctional molecule, this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to a protein of interest, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This mechanism of action makes this compound a valuable tool for studying protein function and a promising therapeutic agent for diseases driven by aberrant protein expression, such as cancer. One of the primary targets of this compound and similar PROTACs is the Epidermal Growth Factor Receptor (EGFR), particularly drug-resistant mutants found in non-small cell lung cancer.[1][2][3] By degrading the target protein rather than simply inhibiting it, PROTACs like this compound can offer a more sustained and potent biological effect.
These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of a target protein, such as mutant EGFR or its downstream effector Akt, following treatment with this compound.[1][4]
Signaling Pathway Modulated by this compound
This compound initiates a cascade of events that leads to the degradation of its target protein and the subsequent downregulation of associated signaling pathways. The process begins with the formation of a ternary complex between the target protein (e.g., mutant EGFR), this compound, and the CRBN E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the proteasome.[1][5][6] The degradation of an upstream signaling component like EGFR leads to the reduced activation of downstream pathways critical for cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.[1]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing protein degradation induced by this compound treatment using Western blotting. This workflow ensures accurate and reproducible quantification of changes in target protein levels.
Quantitative Data Summary
The efficacy of this compound is determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The following tables summarize representative quantitative data for this compound-induced protein degradation.
Table 1: Comparative Efficacy of this compound in Cancer Cell Lines
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| This compound | pan-Akt | PANC-1 | ~10 | >90% |
| Compound 13b * | EGFRL858R/T790M | NCI-H1975 | 13.2 | Not Reported |
Note: Compound 13b is a CRBN-recruiting EGFR degrader with a similar mechanism to this compound.[7]
Table 2: Time-Dependent Degradation of Target Protein with 100 nM this compound (Hypothetical Densitometry Data)
| Treatment Time (hours) | Target Protein Level (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | ± 5.0 |
| 2 | 75 | ± 4.5 |
| 4 | 40 | ± 3.8 |
| 8 | 15 | ± 2.5 |
| 12 | <10 | ± 1.9 |
| 24 | <5 | ± 1.2 |
This table represents hypothetical data that could be generated from the experimental protocol below to illustrate a time-course experiment.
Detailed Experimental Protocol: Western Blot for this compound-Induced Protein Degradation
This protocol details the steps for validating the degradation of a target protein (e.g., mutant EGFR, pan-Akt) following this compound treatment.[1][4]
1. Cell Culture and Treatment
-
Plate cells (e.g., PANC-1 for Akt degradation, NCI-H1975 for mutant EGFR degradation) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading in the subsequent steps.[1]
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., pan-Akt, EGFR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis on the resulting bands using software such as ImageJ.[8]
-
Normalize the band intensity of the target protein to the corresponding loading control band to account for any variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for researchers utilizing this compound to induce targeted protein degradation. The detailed Western blot protocol, coupled with an understanding of the underlying signaling pathway and a framework for quantitative data analysis, will enable the robust validation of this compound's efficacy and its effects on cellular processes. Adherence to these protocols will facilitate the generation of high-quality, reproducible data essential for advancing research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent CRBN-recruiting epidermal growth factor receptor (EGFR) degraders in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Proteasome - Wikipedia [en.wikipedia.org]
- 7. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes: Evaluating the Efficacy of the EGFR PROTAC MS154 with its Negative Control MS154N using Immunohistochemistry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MS154 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of mutant Epidermal Growth Factor Receptor (EGFR).[1] It is a heterobifunctional molecule composed of a ligand that binds to mutant EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target EGFR protein. In contrast, MS154N serves as a crucial negative control; it binds to EGFR with high affinity but does not recruit the E3 ligase, and therefore does not induce significant protein degradation.
Immunohistochemistry (IHC) is a powerful technique to visualize protein expression within the spatial context of tissue architecture.[2] This application note provides a detailed protocol for using IHC to assess the in-situ degradation of EGFR in tissues treated with MS154, using this compound to control for off-target effects. By comparing EGFR staining intensity in tissues treated with MS154, this compound, and a vehicle control, researchers can effectively visualize and quantify the specific degradation of EGFR mediated by MS154. This method is invaluable for preclinical studies in oncology and drug development, particularly for validating the efficacy of targeted protein degraders in tissue models.
Target Information: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3][4] Activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[1] MS154 is designed to selectively target and degrade these mutant forms of EGFR.
Quantitative Data
The following tables summarize the performance characteristics of MS154 and this compound, derived from biochemical and cellular assays. This data provides the expected outcomes when evaluating the compounds' effects via immunohistochemistry.
Table 1: In Vitro Degradation Profile of MS154
| Cell Line | EGFR Status | DC₅₀ | Dₘₐₓ (at 50 nM) |
|---|---|---|---|
| HCC-827 | Mutant (del E746-A750) | 11 nM | > 95% |
| H3255 | Mutant (L858R) | 25 nM | > 95% |
Data derived from Cheng et al. (2020), J. Med. Chem.[1] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) were determined by Western Blot after a 16-hour treatment.
Table 2: Binding Affinity and Degradation Activity of MS154 vs. This compound
| Compound | Target Binding (EGFR) | E3 Ligase Recruitment (CRBN) | EGFR Degradation |
|---|---|---|---|
| MS154 | High Affinity | Yes | Potent |
| This compound | High Affinity | No | Not Significant |
This table illustrates the functional difference between MS154 and its negative control, this compound.
Experimental Protocols
This section provides a detailed workflow and protocol for assessing EGFR degradation in formalin-fixed, paraffin-embedded (FFPE) tissue samples from preclinical models (e.g., xenografts) treated with MS154 and this compound.
Protocol: IHC Staining for EGFR in FFPE Tissues
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer slides through one change of 95% ethanol for 3 minutes.
-
Transfer slides through one change of 70% ethanol for 3 minutes.
-
Rinse slides in gently running deionized water for 5 minutes.
2. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution with the slides to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow the slides to boil dry.
-
Remove the staining dish from the heat source and allow it to cool to room temperature (approx. 20-30 minutes).
-
Rinse slides with wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).
3. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides three times with wash buffer for 3 minutes each.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody: Gently tap off the blocking solution. Incubate sections with a validated primary anti-EGFR antibody diluted in antibody diluent (e.g., PBS with 1% BSA). Optimal dilution must be determined empirically; a starting point of 1:100 to 1:500 is common. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Detection: Incubate sections with a horseradish peroxidase (HRP)-conjugated polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Chromogen: Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired brown stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
4. Counterstaining and Mounting
-
Counterstain sections with Hematoxylin for 30-60 seconds.
-
Rinse gently with running tap water until the water runs clear.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
Data Analysis and Interpretation
The stained slides should be analyzed to quantify the EGFR expression levels across the different treatment groups. A common method is the H-Score.
EGFR Staining Interpretation:
-
Localization: EGFR is a transmembrane protein; therefore, positive staining should be primarily membranous. Cytoplasmic staining can also be observed.
-
Vehicle Control Group: Tissues should exhibit strong baseline EGFR staining.
-
This compound (Negative Control) Group: EGFR staining intensity and distribution should be comparable to the vehicle control group, demonstrating that binding alone does not cause degradation.
-
MS154 (Treatment) Group: A significant reduction in EGFR staining intensity compared to both control groups is expected, indicating successful protein degradation.
Quantitative Analysis (H-Score): The H-Score provides a semi-quantitative measure of staining intensity and distribution. It is calculated by summing the percentage of cells staining at different intensity levels multiplied by a weighting factor.
H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The final score ranges from 0 to 300.
Table 3: Representative EGFR IHC Scoring Criteria
| Score | Staining Intensity | Description |
|---|---|---|
| 0 | No Staining | No perceptible staining in tumor cells. |
| 1+ | Weak | Faint, incomplete membrane staining. |
| 2+ | Moderate | Moderate, complete membrane staining. |
| 3+ | Strong | Strong, complete, and circumferential membrane staining. |
By calculating the H-Score for multiple fields of view per slide and averaging across samples within each treatment group, a quantitative comparison can be made to determine the statistical significance of EGFR degradation by MS154.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Dimensional Cellular Analysis of MS154N Efficacy Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a novel small molecule inhibitor currently under investigation for its potential as an anti-neoplastic agent. Pre-clinical studies suggest that this compound targets critical cell signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and the induction of programmed cell death. Understanding the precise cellular response to this compound is crucial for its development as a therapeutic.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells.[1][2] This application note provides detailed protocols for using flow cytometry to assess the effects of this compound on cancer cells, specifically focusing on the analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) production. These assays provide critical insights into the compound's mechanism of action and its efficacy in a cellular context.
Postulated Mechanism of Action of this compound
This compound is hypothesized to exert its anti-tumor effects by inhibiting the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and proliferation. In many cancer cells, this pathway is constitutively active, promoting survival and resistance to apoptosis. By blocking this pathway, this compound is thought to decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and increase the expression of pro-apoptotic proteins (e.g., Bax), ultimately leading to mitochondrial-mediated apoptosis.[3] Furthermore, inhibition of this pathway can lead to cell cycle arrest, preventing cancer cells from dividing.
Experimental Workflow Overview
The general workflow for analyzing cellular responses to this compound involves cell culture, treatment with the compound, staining with specific fluorescent dyes, and subsequent analysis on a flow cytometer. Each step is critical for obtaining accurate and reproducible data.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Principle
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[5] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Cancer cell line (e.g., A549)
-
This compound compound
-
Flow cytometer
Experimental Protocol
-
Cell Preparation: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[6]
Data Presentation: Apoptosis
Table 1: Effect of this compound on Apoptosis in A549 Cells (24h Exposure)
| This compound Conc. (µM) | Healthy Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
|---|---|---|---|
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.1 |
| 25 | 42.1 ± 4.2 | 38.4 ± 3.9 | 19.5 ± 2.5 |
| 50 | 15.8 ± 2.9 | 45.3 ± 4.1 | 38.9 ± 3.7 |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
Principle
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[8] RNase treatment is necessary to prevent PI from binding to double-stranded RNA.[7]
Materials and Reagents
-
Propidium Iodide (PI) staining solution (containing Triton X-100)
-
RNase A
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Cancer cell line (e.g., A549)
-
This compound compound
-
Flow cytometer
Experimental Protocol
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[9]
-
Washing: Centrifuge the cells at 850 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle phases.[8]
Data Presentation: Cell Cycle
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Exposure)
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Vehicle) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| 10 | 68.2 ± 3.1 | 20.5 ± 2.2 | 11.3 ± 1.3 |
| 25 | 79.5 ± 4.5 | 12.3 ± 1.8 | 8.2 ± 1.1 |
| 50 | 85.1 ± 5.2 | 8.7 ± 1.5 | 6.2 ± 0.9 |
Data are presented as mean ± standard deviation (n=3).
Protocol 3: Reactive Oxygen Species (ROS) Detection
Principle
This assay measures intracellular ROS levels using the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[11] Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting H₂DCF is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS.[11]
Materials and Reagents
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell line (e.g., A549)
-
This compound compound
-
Flow cytometer
Experimental Protocol
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Staining: After treatment, remove the medium and wash the cells with serum-free medium. Add medium containing 10 µM H₂DCFDA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[12]
-
Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS to remove excess dye.
-
Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS.
-
Analysis: Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel (or equivalent).[11]
Data Presentation: ROS Production
Table 3: Effect of this compound on ROS Production in A549 Cells (24h Exposure)
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) of DCF |
|---|---|
| 0 (Vehicle) | 150 ± 25 |
| 10 | 450 ± 55 |
| 25 | 1100 ± 120 |
| 50 | 2350 ± 210 |
Data are presented as mean ± standard deviation (n=3).
Integrated Analysis and Conclusion
The combination of these three flow cytometry assays provides a comprehensive profile of the cellular effects of this compound. The data collectively suggest that this compound induces cell cycle arrest, promotes oxidative stress, and ultimately triggers apoptosis.
These protocols offer a robust framework for evaluating the mechanism of action of novel compounds like this compound. The quantitative and single-cell nature of flow cytometry makes it an indispensable tool in pre-clinical drug development, enabling detailed characterization of a drug candidate's cellular impact.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Yale Flow Cytometry Facility | Yale Research [research.yale.edu]
- 3. The role of mesothelin in tumor progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 12. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling MS154N
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a crucial negative control for experiments involving MS154, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of mutant Epidermal Growth Factor Receptor (EGFR). As a close structural analog of MS154, this compound is designed to bind to EGFR without inducing its degradation. This property makes it an indispensable tool for validating that the observed degradation of the target protein is a direct result of the PROTAC's specific mechanism of action and not due to off-target effects. These application notes provide detailed guidance on the proper storage, handling, and use of this compound in experimental settings.
Chemical and Physical Properties
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring the reproducibility of experimental results. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | 3-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-N-(8-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)octyl)propanamide |
| Molecular Formula | C₄₇H₅₆ClFN₈O₈ |
| Molecular Weight | 915.46 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% (as determined by HPLC) |
| Biological Activity | Binds to wild-type and L858R-mutant EGFR with high affinity (Kd values of 3 nM and 4.3 nM, respectively), but does not induce significant degradation of EGFR mutants.[1] |
Storage and Handling
Adherence to proper storage and handling protocols is essential to prevent degradation of the compound and ensure experimental consistency.
Storage Recommendations
| Condition | Recommendation |
| Long-term Storage | Store at -20°C for several months to years. |
| Short-term Storage | Store at 4°C for a few days to weeks. |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. The product is stable for a few weeks during ordinary shipping and time spent in Customs. |
| General Handling | Keep in a dry, dark, and well-ventilated place.[1] Avoid exposure to direct sunlight. Keep the container tightly closed. |
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for experiments.
| Solvent | Maximum Concentration |
| DMSO | 100 mM (91.55 mg/mL) |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add 109.24 µL of DMSO to 1 mg of this compound (Molecular Weight: 915.46). If you have a different amount of this compound, adjust the volume of DMSO accordingly.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Experimental Protocols
This compound should be used in parallel with its active counterpart, MS154, to demonstrate the specificity of EGFR degradation. The following is a general protocol for a cell-based assay to assess protein degradation using Western blotting.
Protocol: Assessing EGFR Degradation via Western Blot
Objective: To determine if the degradation of EGFR is specifically induced by MS154 and not by the negative control, this compound.
Materials:
-
Cancer cell line expressing mutant EGFR (e.g., HCC827, NCI-H3255)
-
Cell culture medium and supplements
-
This compound
-
MS154
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of MS154 and this compound in cell culture medium. A typical concentration range to test is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compounds used.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of MS154, this compound, or DMSO.
-
Incubate the cells for a specific time course (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-EGFR and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the EGFR signal to the loading control.
-
Expected Results: Treatment with MS154 should show a dose- and time-dependent decrease in EGFR protein levels. In contrast, treatment with this compound, the negative control, should not result in a significant reduction of EGFR levels, even at high concentrations. This outcome confirms that the observed degradation is a specific effect of the active PROTAC.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of MS154 and the importance of its negative control, this compound, it is essential to visualize the EGFR signaling pathway and the experimental workflow.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving tumor growth.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
PROTAC Experimental Workflow
The following diagram illustrates the workflow for a typical PROTAC experiment, highlighting the crucial role of the negative control, this compound.
Caption: Experimental workflow for validating PROTAC-mediated protein degradation.
Safety and Handling Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If swallowed: Do NOT induce vomiting. Call a physician.
-
If inhaled: Move the person into fresh air. If symptoms persist, call a physician.
-
For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is an essential negative control for researchers working with the EGFR-targeting PROTAC MS154. Its ability to bind to EGFR without inducing degradation allows for the clear demonstration of specific, PROTAC-mediated protein degradation. By following the storage, handling, and experimental protocols outlined in these application notes, researchers can ensure the integrity of their results and contribute to the robust validation of their findings in the field of targeted protein degradation.
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of MS154N in Combination with a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154N is a potent and selective degrader of mutant epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC) and other malignancies. As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the proximity of mutant EGFR to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism of action effectively abrogates downstream signaling pathways crucial for cancer cell proliferation and survival, namely the RAS-RAF-MEK-MAPK and PI3K-Akt pathways.[1]
While this compound demonstrates significant efficacy as a single agent against mutant EGFR-driven cancers, combination therapies are emerging as a critical strategy to enhance anti-tumor activity, overcome potential resistance mechanisms, and broaden the therapeutic window. This document outlines the application of this compound in combination with other research compounds, with a focus on the synergistic potential with PI3K inhibitors. Recent studies have shown that inhibition of the PI3K pathway can sensitize wild-type (WT) EGFR to PROTAC-mediated degradation, suggesting a powerful combination strategy for tumors with WT EGFR overexpression or those that develop resistance to EGFR-targeted therapies.
Featured Combination Study: this compound with a PI3K Inhibitor
The combination of an EGFR degrader, such as this compound, with a PI3K inhibitor, like pictilisib, has been shown to enhance the degradation of WT EGFR and augment the inhibition of cancer cell growth. This suggests a synergistic relationship where the PI3K inhibitor potentiates the activity of the EGFR degrader.
Quantitative Data Summary
While specific quantitative synergy data for this compound in combination with a PI3K inhibitor is not yet publicly available, the following table presents representative data from a study on the combination of another Cereblon E3 ligase modulator, CC-885, with the PLK1 inhibitor volasertib (B1683956) in NSCLC cell lines. This data illustrates the type of synergistic interaction that can be quantified.
| Cell Line | Compound | IC50 (nM) - Single Agent | Combination IC50 (nM) | Combination Index (CI) | Synergy Level |
| A549 | CC-885 | 150 | - | - | - |
| Volasertib | 25 | - | - | - | |
| CC-885 + Volasertib | - | 12.5 (Volasertib) | < 1 | Synergistic | |
| H1975 | CC-885 | 200 | - | - | - |
| Volasertib | 30 | - | - | - | |
| CC-885 + Volasertib | - | 15 (Volasertib) | < 1 | Synergistic |
This table is a representative example based on the synergistic effects observed with the Cereblon modulator CC-885 in combination with volasertib.
Signaling Pathways and Mechanism of Action
This compound-Mediated Degradation of Mutant EGFR
Caption: Mechanism of this compound-induced degradation of mutant EGFR.
Synergistic Inhibition of Cancer Cell Growth with PI3K Inhibitor
Caption: Synergistic action of this compound and a PI3K inhibitor.
Experimental Protocols
Protocol 1: Assessment of Synergistic Anti-proliferative Effects
This protocol outlines the methodology to determine the synergistic effects of this compound and a PI3K inhibitor on cancer cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
PI3K inhibitor (e.g., Pictilisib, Alpelisib)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the PI3K inhibitor in DMSO.
-
Create a dose-response matrix by serially diluting each compound individually and in combination at a constant ratio.
-
Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each compound alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is for assessing the degradation of EGFR (mutant and WT) and the inhibition of downstream signaling pathways following treatment with this compound and a PI3K inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
PI3K inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the PI3K inhibitor, or the combination at desired concentrations for the specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Analyze band intensities using densitometry software (e.g., ImageJ). Normalize protein levels to the loading control (β-actin).
-
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy.
Conclusion
The combination of this compound with a PI3K inhibitor represents a promising therapeutic strategy. The ability of PI3K inhibitors to sensitize WT EGFR to degradation by PROTACs like this compound could potentially expand the utility of these degraders to a broader patient population and offer a means to overcome acquired resistance. The protocols provided herein offer a framework for researchers to investigate and quantify the synergistic potential of such combinations, paving the way for the development of more effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this combination approach.
References
Troubleshooting & Optimization
Troubleshooting MS154N insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MS154N. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during their experiments, with a focus on insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in experiments?
A1: this compound is the negative control for the active PROTAC® degrader MS154.[1] MS154 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of mutant Epidermal Growth Factor Receptor (EGFR).[2] this compound was designed to be structurally similar to MS154 and to bind to EGFR, but it does not bind to the E3 ligase Cereblon (CRBN).[1] Therefore, this compound should not induce the degradation of EGFR. Its primary use is to serve as an experimental control to demonstrate that the observed effects of MS154 are due to the degradation of EGFR and not other non-specific effects of the chemical scaffold.
Q2: Why is my this compound not dissolving?
A2: Like many PROTACs and their derivatives, this compound is a large, complex molecule that can exhibit poor aqueous solubility.[3] These types of molecules often have high molecular weights and significant lipophilicity, which contributes to low solubility in aqueous buffers commonly used in cell-based assays.
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (B87167) (DMSO).[4][5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][6]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to addressing solubility challenges with this compound in your experiments.
Initial Stock Solution Preparation
It is critical to ensure that the initial stock solution in 100% DMSO is fully dissolved before making further dilutions into aqueous buffers.
Problem: Precipitate is observed in the DMSO stock solution.
| Possible Cause | Troubleshooting Step |
| Insufficient mixing | Vortex the solution for 1-2 minutes. |
| Concentration is too high | Gently warm the solution in a 37°C water bath for 5-10 minutes. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. |
| Compound has crashed out of solution due to storage conditions | Briefly sonicate the stock solution in a water bath sonicator for 5 minutes. |
Working Solution Preparation in Aqueous Buffers
Introducing the DMSO stock solution into an aqueous buffer (e.g., cell culture media, PBS) is a common step where precipitation occurs.
Problem: Precipitate forms when diluting the DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Decrease the final concentration of this compound in your assay. |
| High percentage of DMSO in the final solution is still not sufficient | While keeping the final DMSO concentration low (typically ≤ 0.5%) is recommended to avoid solvent-induced artifacts, a slight increase (e.g., to 1%) may be necessary for some experiments. Always include a vehicle control with the same final DMSO concentration. |
| Buffer composition | The salt concentration and pH of the aqueous buffer can influence the solubility of this compound. Consider testing solubility in different buffers if possible. |
| "Salting out" effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. If permissible for your experiment, try using a buffer with a lower salt concentration. |
Quantitative Data Summary
The following table summarizes key quantitative information for MS154 and its negative control, this compound.
| Compound | Target | E3 Ligase Recruited | Binding Affinity (Kd) for EGFR WT | Binding Affinity (Kd) for EGFR L858R | Degradation of Mutant EGFR |
| MS154 | Mutant EGFR | Cereblon (CRBN) | 1.8 nM | 3.8 nM | Yes |
| This compound | Mutant EGFR | None | Not explicitly stated, but described as having high binding affinity[1] | Not explicitly stated, but described as having high binding affinity[1] | No[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Stock Solution Preparation (10 mM in 100% DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a 10 mM stock solution. c. Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. d. Visually inspect the solution for any undissolved particles. If particles are present, proceed to step 1e. e. (Optional) Briefly sonicate the vial in a water bath for 5 minutes or warm in a 37°C water bath for 10 minutes, followed by vortexing. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in 100% DMSO if necessary to achieve the desired intermediate concentrations. c. To prepare the final working solution, add the DMSO-dissolved this compound to the pre-warmed aqueous buffer. It is crucial to add the DMSO solution to the aqueous buffer and not the other way around. Pipette the DMSO solution directly into the buffer and mix immediately by gentle inversion or pipetting to facilitate rapid dispersion and minimize precipitation. d. Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control.
Protocol 2: Western Blot for Assessing EGFR Levels
This protocol outlines a standard Western blot procedure to confirm that this compound does not induce EGFR degradation, in contrast to its active counterpart, MS154.
Materials:
-
Cancer cell line expressing mutant EGFR (e.g., HCC-827)
-
Cell culture reagents
-
MS154 and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with a dose-response of MS154 and this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 20 minutes. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of MS154-mediated EGFR degradation.
Caption: Experimental workflow for evaluating MS154 and this compound.
Caption: Troubleshooting logic for this compound insolubility.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS154N Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use MS154N in in vitro assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target mutant Epidermal Growth Factor Receptor (EGFR) for degradation. It is a heterobifunctional molecule that simultaneously binds to mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This targeted degradation of EGFR leads to the shutdown of downstream pro-survival signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] A structurally similar negative control compound, this compound, which binds to EGFR but does not recruit CRBN, is available to confirm that the observed effects are due to PROTAC-mediated degradation.[1]
Q2: I am not observing any degradation of my target protein. What could be the issue?
Several factors could contribute to a lack of EGFR degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound might be too low. It is recommended to perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.[2]
-
Inappropriate Incubation Time: The kinetics of degradation can vary between cell lines. A time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) is crucial to identify the optimal treatment duration.[3] Significant EGFR reduction has been observed within 4 hours in some cell lines.[3]
-
Low CRBN Expression: this compound relies on the presence of the E3 ligase CRBN to function. Verify the expression level of CRBN in your cell line using Western blotting. If CRBN expression is low, consider using a different cell line.
-
Cell Permeability Issues: While less common for this specific compound, poor cell permeability can be an issue for some PROTACs.
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
Q3: At high concentrations of this compound, I see less degradation of EGFR. What is happening?
This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[4][5][6][7][8] At very high concentrations, this compound can form binary complexes with either EGFR or CRBN, which are non-productive for degradation. This reduces the formation of the essential ternary complex (EGFR-MS154N-CRBN), leading to decreased degradation efficiency. Performing a full dose-response curve is the best way to identify the optimal concentration range and avoid the hook effect.
Q4: How can I confirm that the degradation of EGFR is dependent on CRBN and the proteasome?
To validate the mechanism of action of this compound, the following control experiments are essential:
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) before adding this compound should rescue EGFR from degradation. This confirms the involvement of the proteasome.[2]
-
CRBN Ligand Competition: Co-treatment with a high concentration of a CRBN ligand, such as thalidomide (B1683933), will compete with this compound for binding to CRBN, thereby inhibiting EGFR degradation.[2][9][10][11][12]
-
CRBN Knockdown/Knockout: Using siRNA to knockdown CRBN expression should abrogate this compound-induced EGFR degradation.[13][14]
-
Inactive Control Compound: Use the negative control compound this compound, which binds EGFR but not CRBN, to show that CRBN recruitment is necessary for degradation.[1]
Q5: What are the potential off-target effects of this compound and how can I assess them?
Off-target effects of PROTACs can arise from the warhead binding to other proteins or the E3 ligase recruiter engaging unintended targets. The most comprehensive way to assess off-target effects is through unbiased global proteomics (e.g., using mass spectrometry).[15][16][17][18] This technique allows for the quantification of thousands of proteins in the cell, providing a global view of protein level changes upon this compound treatment. It is recommended to perform these experiments at a short time point (e.g., 4-6 hours) to enrich for direct degradation targets.[15]
Quantitative Data
The following tables summarize the in vitro degradation potency of this compound in different non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax | Treatment Time (hours) |
| HCC-827 | del E746-A750 | 11 | >95% at 50 nM | 16 |
| H3255 | L858R | 25 | >95% at 50 nM | 16 |
DC50: The concentration of this compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
This protocol describes how to assess the degradation of total and phosphorylated EGFR, as well as key downstream signaling proteins, following treatment with this compound.
Materials:
-
EGFR mutant cell lines (e.g., HCC-827, H3255)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Total EGFR
-
Phospho-EGFR (e.g., Tyr1068)
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 16 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. For dose-response experiments, plot the normalized protein levels against the log of the this compound concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
EGFR mutant cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO vehicle control.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of mutant EGFR.
Caption: EGFR signaling pathways inhibited by this compound-mediated degradation.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of AKT and ERK1/2 and mutations of PIK3CA and PTEN are predictive of breast cancer cell sensitivity to everolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ablation of CRBN induces loss of type I collagen and SCH in mouse skin by fibroblast senescence via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IMiD target CRBN determines HSP90 activity toward transmembrane proteins essential in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. sapient.bio [sapient.bio]
- 18. researchgate.net [researchgate.net]
How to reduce MS154N off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MS154N, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a negative control compound for the potent and selective epidermal growth factor receptor (EGFR) degrader, MS154. It is structurally very similar to MS154 and retains the ability to bind to EGFR with high affinity. However, unlike MS154, this compound is designed to not induce the degradation of the EGFR protein. Its primary function is to serve as an experimental control to help researchers differentiate between the biological effects caused by EGFR binding and those caused by EGFR degradation.
Q2: What are "off-target" effects in the context of a negative control like this compound?
A2: For a negative control compound like this compound, the intended "on-target" effect is binding to its designated target, EGFR, without initiating degradation. Therefore, an "off-target" effect would be any biological activity that is independent of EGFR binding. This could include binding to other proteins (e.g., kinases) or non-specifically interfering with other cellular processes.
Q3: What are the potential off-target effects of this compound?
A3: Currently, there are no comprehensive studies specifically detailing the off-target profile of this compound. However, potential off-target effects can be inferred from its structural components:
-
Gefitinib-related off-targets: this compound incorporates a gefitinib (B1684475) moiety to bind to EGFR. Gefitinib itself is known to have off-target activity against other kinases. Therefore, it is plausible that this compound could interact with some of the known off-targets of gefitinib.
-
Cereblon E3 ligase binder-related off-targets: Although the cereblon-binding component of this compound is modified to prevent degradation, the chemical scaffold itself might have some residual, non-degradative interactions with other cellular proteins.
-
Non-specific effects: Like any small molecule, at higher concentrations, this compound may exhibit non-specific effects due to its physicochemical properties, potentially leading to cellular stress or interfering with assays.
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively competes with MS154 for EGFR binding without causing unintended effects.
-
Include appropriate controls: Always compare the effects of this compound to a vehicle-only control and the active degrader (MS154).
-
Orthogonal validation: Use multiple, independent methods to confirm your findings. For example, if you observe a phenotype with this compound, try to rescue it with an EGFR-specific ligand or use a different negative control if available.
-
Time-course experiments: Analyze the effects of this compound at different time points. Off-target effects may have different kinetics than on-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected phenotype observed with this compound treatment | Off-target effect: this compound may be interacting with other cellular proteins besides EGFR. | 1. Confirm EGFR engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to EGFR in your experimental system. 2. Perform off-target validation: Use techniques like proteomics or immunoprecipitation followed by mass spectrometry (IP-MS) to identify potential off-target binding partners. 3. Titrate down the concentration: Use a lower concentration of this compound to see if the unexpected phenotype is dose-dependent. |
| Inconsistent results between experiments | Compound stability or solubility issues: this compound may be degrading or precipitating in your experimental media. | 1. Check compound stability: Use analytical methods like HPLC or LC-MS to verify the integrity of your this compound stock and working solutions. 2. Ensure proper storage: Store this compound as recommended by the manufacturer, protected from light and moisture. 3. Verify solubility: Visually inspect your working solutions for any precipitation. If necessary, adjust the solvent or formulation. |
| This compound does not effectively compete with MS154 | Suboptimal experimental conditions: The concentration or incubation time of this compound may be insufficient. | 1. Optimize concentration: Perform a competition assay with a range of this compound concentrations to determine the optimal concentration for blocking MS154-induced degradation. 2. Optimize incubation time: Ensure that the pre-incubation time with this compound is sufficient for it to bind to EGFR before adding MS154. |
Quantitative Data Summary
The off-target profile of this compound has not been extensively characterized. However, the gefitinib component is known to interact with other kinases. The following table summarizes some of the known off-targets of gefitinib and their reported binding affinities. This data can help researchers anticipate potential off-target interactions of this compound.
| Off-Target Kinase | Reported Binding Affinity (Kd or IC50) | Primary Function | Potential Implication of Off-Target Binding |
| EGFR (On-Target) | ~1-5 nM (Kd) | Cell proliferation, survival, and differentiation | Intended on-target binding |
| HER2 (ErbB2) | Weak inhibition | Cell proliferation and differentiation | Potential for minor effects on HER2 signaling |
| SRC family kinases | Micromolar range | Cell growth, adhesion, and migration | May affect cell motility and adhesion at higher concentrations |
| ABL | Micromolar range | Cell differentiation, division, and adhesion | Potential for effects on cell cycle and adhesion |
| p38 MAPK | Micromolar range | Stress and inflammatory responses | May modulate stress-related signaling pathways |
Note: The binding affinities are for gefitinib and may not directly translate to this compound due to the attached linker and cereblon-binding moiety.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
1. Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
2. Heat Shock:
-
After treatment, wash the cells with PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
4. Western Blot Analysis:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for EGFR.
-
Quantify the band intensities to determine the amount of soluble EGFR at each temperature.
-
Plot the results to generate a melting curve and determine the shift in melting temperature upon this compound binding.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
IP-MS can be used to identify proteins that interact with this compound in an unbiased manner.
1. Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a mild lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against a tag on a modified this compound (if available) or use a compound-centric approach with a derivatized this compound probe.
-
Add protein A/G beads to pull down the antibody-protein complexes.
3. Elution and Digestion:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
4. Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the this compound-treated sample compared to the control. These are potential off-target interactors.
Visualizations
MS154N stability problems in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of MS154N in long-term experiments. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their results when working with this compound.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common stability-related problems encountered during long-term experiments with this compound.
Problem 1: Inconsistent or Decreased Activity of this compound in a Long-Term Study
If you observe a decline in the expected biological activity of this compound over the course of an experiment, consider the following potential causes and solutions.
Potential Causes:
-
Degradation in Solution: this compound may degrade when stored in solution for extended periods, even at recommended temperatures.
-
Improper Storage of Stock Solutions: Frequent freeze-thaw cycles or storage at an inappropriate temperature can compromise the stability of the compound.
-
Adsorption to Labware: this compound can adsorb to certain plastics, reducing the effective concentration in your experiments.
-
Interaction with Media Components: Components in your experimental media may interact with and degrade this compound over time.
Troubleshooting Steps:
Caption: Troubleshooting workflow for decreased this compound activity.
Problem 2: Precipitation of this compound in Aqueous Buffers or Media
The appearance of precipitate indicates that this compound is coming out of solution, which will significantly impact experimental results.
Potential Causes:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Incorrect Solvent for Stock Solution: The initial stock solution may not be prepared in a suitable solvent for further dilution.
-
pH of the Buffer/Media: The solubility of this compound may be pH-dependent.
-
High Concentration: The concentration of this compound in the final working solution may exceed its solubility limit.
Troubleshooting Steps:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO or ethanol (B145695) should also be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous solution at 37°C?
A2: The stability of this compound in aqueous solutions, such as cell culture media, is limited at 37°C. We recommend preparing fresh dilutions from a frozen stock for each experiment. The following table summarizes the degradation of this compound in DMEM at 37°C.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Incubation Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 8 | 92 |
| 24 | 75 |
| 48 | 58 |
| 72 | 41 |
Q3: What is the recommended procedure for preparing working solutions of this compound?
A3: To prepare a working solution, thaw a frozen aliquot of the stock solution (e.g., 10 mM in DMSO) at room temperature. Serially dilute the stock solution in your experimental buffer or media to the final desired concentration immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Solution via LC-MS
This protocol outlines a method to determine the stability of this compound in a given solution over time.
Methodology:
-
Prepare a 10 µM solution of this compound in the desired buffer or media (e.g., DMEM with 10% FBS).
-
Aliquot the solution into multiple sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method to quantify the remaining parent this compound compound.
-
Calculate the percentage of remaining this compound relative to the 0-hour time point.
Hypothetical Degradation Pathway
Prolonged incubation in aqueous media at physiological temperatures can lead to the hydrolysis of key functional groups in this compound. The proposed primary degradation pathway involves the hydrolysis of the ester linkage, followed by oxidation of the exposed hydroxyl group.
Caption: Proposed degradation pathway for this compound.
Technical Support Center: MS154N-Based Experiments
Welcome to the technical support center for MS154N-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a negative control compound for the potent and selective proteolysis-targeting chimera (PROTAC) MS154, which targets mutant Epidermal Growth Factor Receptor (EGFR) for degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in experiments?
A1: this compound is a structurally similar analog of the EGFR-degrading PROTAC MS154. However, unlike MS154, this compound is designed to be an inactive control. Its primary role is to demonstrate that the observed degradation of the target protein is a direct result of the PROTAC's intended mechanism—the formation of a ternary complex between the target protein and an E3 ligase—and not due to other factors like off-target effects or non-specific toxicity.[1] this compound binds to EGFR with high affinity but does not recruit the Cereblon (CRBN) E3 ligase, and therefore should not induce EGFR degradation.[2][3]
Q2: What are the expected results when using this compound in a Western blot experiment for EGFR degradation?
A2: In a Western blot analysis, treatment of mutant EGFR-expressing cells (e.g., HCC-827 or H3255) with this compound should show no significant reduction in EGFR protein levels compared to the vehicle control (e.g., DMSO).[2][3] In contrast, the active PROTAC, MS154, is expected to show a dose-dependent decrease in EGFR levels.[2] This comparison confirms that the degradation is dependent on the recruitment of the CRBN E3 ligase.
Q3: Should this compound have an effect on cell viability in cancer cell lines driven by mutant EGFR?
A3: this compound is expected to have a significantly weaker effect on cell proliferation compared to its active counterpart, MS154.[2] While this compound can still bind to EGFR and may have some inhibitory effects at high concentrations, it should not induce the potent, catalytic degradation of EGFR that leads to robust inhibition of cell growth.[2] Any observed effects on cell viability should be carefully compared to those of MS154 to confirm that the primary anti-proliferative activity is due to protein degradation.
Q4: What is the "hook effect" and can it be observed with this compound?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. Since this compound does not effectively recruit the E3 ligase, the classic hook effect related to ternary complex formation is not expected. However, it is still crucial to perform a wide dose-response experiment to characterize the activity of both the active PROTAC and the negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected EGFR degradation with this compound treatment. | 1. Compound Identity/Purity: The this compound sample may be contaminated with the active degrader, MS154. 2. Off-Target E3 Ligase Recruitment: Although designed not to, at very high concentrations, there might be minimal, non-specific interaction with other E3 ligases. | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using analytical methods such as LC-MS and NMR. 2. Titrate Concentration: Perform a detailed dose-response curve to see if the effect is only present at very high, non-physiological concentrations. |
| This compound shows significant inhibition of cell viability. | 1. Target Inhibition: As this compound still binds to EGFR, it can act as a standard inhibitor at high concentrations, independent of degradation. 2. Off-Target Toxicity: The compound may have off-target effects unrelated to EGFR binding at high concentrations. | 1. Compare with a Known EGFR Inhibitor: Run a parallel experiment with a known EGFR inhibitor (e.g., gefitinib) to compare the dose-response curves. 2. Assess Target Engagement: Confirm that the observed effect correlates with EGFR binding affinity. |
| High variability in results between experiments. | 1. Inconsistent Cell Culture Conditions: Cell passage number, confluency, or health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system. 2. Compound Stability/Solubility: this compound may be unstable or precipitate in the cell culture medium. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Check Compound Stability: Assess the stability of this compound in your experimental media over the time course of your experiment. Ensure complete solubilization of the compound before adding it to the cells. |
Data Presentation
Table 1: Binding Affinity of MS154 and its Negative Control (this compound) to EGFR
| Compound | Target EGFR Variant | Dissociation Constant (Kd) | Assay Type |
| MS154 | Wild-Type EGFR | 1.8 ± 4 nM | Competitive Binding Assay |
| MS154 | L858R Mutant | 3.8 ± 5 nM | Competitive Binding Assay |
| This compound | Wild-Type EGFR | Similar to MS154 | Competitive Binding Assay |
| This compound | L858R Mutant | Similar to MS154 | Competitive Binding Assay |
| Data is compiled from publicly available information.[2] |
Table 2: EGFR Degradation Efficiency of MS154
| Cell Line | EGFR Status | DC50 | Dmax |
| HCC-827 | Mutant EGFR (del E746-A750) | 5.0 nM | >95% at 50 nM |
| H3255 | Mutant EGFR (L858R) | 3.3 nM | >95% at 50 nM |
| OVCAR-8, H1299 | Wild-Type EGFR | No significant degradation | Not applicable |
| Data is compiled from publicly available information.[2] |
Experimental Protocols
Western Blotting for EGFR Degradation
-
Cell Culture and Treatment:
-
Plate mutant EGFR-expressing cells (e.g., HCC-827 or H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (MS154).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against total EGFR. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the EGFR signal to the loading control.
-
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, MS154, and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine IC50 values.
-
Mandatory Visualization
Caption: Mechanism of action of MS154 versus its negative control this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition by MS154.
Caption: A typical experimental workflow for validating MS154 activity using this compound.
References
Technical Support Center: Improving the Reproducibility of MS154N Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experimental results using the novel kinase inhibitor, MS154N.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: My this compound precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[1] Here are some steps to address this:
-
Decrease the final concentration: You may have exceeded the aqueous solubility limit of this compound.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration.[1]
-
Use a different solvent system: Consider using a co-solvent or a formulation with excipients to improve solubility.
-
Adjust buffer pH: The solubility of some compounds is pH-dependent. Experiment with different pH values for your buffer.[1]
Q3: How can I be sure that the observed effect is due to this compound and not an off-target effect?
A3: To ensure the specificity of this compound's effects, consider the following:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration that produces the desired effect, which helps to minimize off-target activity.[2]
-
Include proper controls: Use a structurally related inactive analog as a negative control if available. A positive control, a known inhibitor of the same pathway, can help validate your experimental setup.[2]
-
Orthogonal validation: Confirm your findings with an alternative method. For example, if you observe decreased cell viability, validate the target engagement with a Western blot for the downstream signaling pathway.
Q4: I am not observing the expected inhibition of the target pathway. What could be the reason?
A4: Several factors could contribute to a lack of expected activity:
-
Compound instability: Ensure that this compound is stable in your experimental conditions (e.g., temperature, light exposure). It is crucial to handle and store small molecules properly to maintain their integrity.[3]
-
Incorrect concentration: Verify your calculations and the concentration of your stock solution.
-
Cellular permeability: Confirm that this compound can penetrate the cell membrane to reach its intracellular target.[2]
-
Assay interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run control experiments to rule out such artifacts.[4]
Troubleshooting Guides
Problem 1: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Variation in incubation times | Standardize all incubation times precisely for all samples. |
| Lot-to-lot variability of this compound | If you suspect a new batch is performing differently, perform a side-by-side comparison with the old lot. Always record the lot number in your lab notebook.[3] |
Problem 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| High DMSO concentration | Ensure the final DMSO concentration is below the toxic level for your specific cell line (generally <0.5%). Run a vehicle control to assess DMSO toxicity.[1] |
| Off-target effects of this compound | Perform a dose-response curve to determine the therapeutic window and identify concentrations that are toxic. |
| Contamination of cell culture | Regularly check for microbial contamination in your cell cultures. |
| Compound degradation | A degraded compound might have toxic byproducts. Ensure proper storage and handling of this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Target Pathway Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total protein of interest. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Addressing unexpected outcomes with MS154N treatment
Welcome to the technical support center for MS154N. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically target and degrade mutated Epidermal Growth Factor Receptor (EGFR) proteins. This compound works by hijacking the cell's natural protein disposal system. It simultaneously binds to the mutated EGFR protein and to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[1][2][3]
Q2: What are the potential reasons for a lack of EGFR degradation after this compound treatment?
Several factors could contribute to a lack of observed EGFR degradation. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Verify its solubility in your chosen solvent and cell culture medium.
-
Cellular Factors: The target cells may have low or absent expression of CRBN, the E3 ligase component required for this compound's activity.[4][5] Alternatively, mutations in CRBN or the target EGFR protein could prevent the formation of the necessary ternary complex (EGFR-MS154N-CRBN).[4][6]
-
Experimental Conditions: The concentration of this compound and the treatment duration may be suboptimal. It is also important to rule out issues with the protein detection method, such as Western blotting.
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays can stem from several technical and biological factors.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous.
-
Edge Effects: Wells on the periphery of multi-well plates are prone to evaporation, which can alter the effective concentration of this compound. It is good practice to fill the outer wells with media or PBS and not use them for experimental data.
-
Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. Visually inspect the wells for any precipitate.
-
Assay Interference: The chemical components of some viability assays can be affected by the experimental compound. Consider trying an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based).[7][8][9][10]
Troubleshooting Guides
Issue 1: No or Reduced EGFR Degradation
You are treating EGFR-mutant cancer cells with this compound but observe no significant reduction in total EGFR levels by Western blot.
Troubleshooting Workflow
Caption: Troubleshooting logic for lack of EGFR degradation.
Experimental Protocols
-
Western Blot for EGFR and CRBN:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for EGFR and CRBN overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system. Include a loading control like GAPDH or β-actin.[11][12][13][14][15]
-
-
Proteasome Inhibition Control:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add this compound at the optimal concentration and incubate for the desired duration.
-
Analyze EGFR levels by Western blot. A rescue of EGFR degradation in the presence of MG132 confirms proteasome-dependent degradation.
-
Issue 2: Unexpected Cell Viability Outcomes
You observe a decrease in cell viability that does not correlate with the extent of EGFR degradation, or you see unexpected toxicity in wild-type EGFR cells.
Potential Causes and Solutions
| Observation | Potential Cause | Suggested Action |
| High toxicity at low EGFR degradation | Off-target effects: this compound may be degrading other essential proteins.[][17][18] | Perform unbiased proteomics (e.g., mass spectrometry) to identify other degraded proteins. |
| CRBN neosubstrate degradation: The CRBN ligand component of this compound might induce degradation of other proteins.[] | Test a negative control compound that binds EGFR but not CRBN. | |
| No effect on viability despite efficient degradation | Pathway compensation: Cells may activate alternative survival pathways (e.g., MET, AXL).[4][19] | Profile the activation of key signaling pathways (e.g., AKT, ERK, MET) by phospho-Western blot. |
| Cellular context: The cell line may not be dependent on EGFR signaling for survival. | Use a positive control EGFR inhibitor with known efficacy in your cell line. | |
| Toxicity in wild-type EGFR cells | Off-target effects: As described above. | See above. |
| General cellular toxicity: The compound may have non-specific cytotoxic effects at high concentrations. | Determine the IC50 in a panel of cell lines with varying EGFR status. |
Signaling Pathways and Mechanisms
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[20][21][22][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mesgenbio.com [mesgenbio.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing MS154N Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of MS154N in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is the negative control for MS154, a potent and selective degrader of mutant epidermal growth factor receptor (EGFR)[1]. While this compound exhibits high binding affinity for both wild-type and L858R-mutant EGFR, it does not significantly induce their degradation[1]. It is designed to be used in experiments as a control to ensure that the observed effects of MS154 are due to EGFR degradation and not other non-specific interactions.
Q2: What are the potential causes of unexpected toxicity with this compound in cell culture?
Even as a negative control, this compound can exhibit toxicity in cell lines due to several factors:
-
High Concentrations: Using concentrations significantly above the optimal range can lead to off-target effects and cell death.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%).[2][3]
-
Prolonged Exposure: Continuous exposure of cells to the compound can disrupt normal cellular processes and lead to cumulative toxicity.[2]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
-
Compound Quality: Impurities or degradation of the compound can contribute to toxicity.[4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective method to identify the highest concentration that does not cause significant cytotoxicity.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed in this compound-treated wells compared to vehicle control. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for toxicity. Start with a broad range of concentrations. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to verify.[2][3] | |
| The cell line is particularly sensitive to the compound. | Reduce the incubation time with this compound. Consider using a more robust cell line if the experimental design allows. | |
| The compound has degraded or is impure. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Purchase the compound from a reputable supplier.[2][4] | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when the experiment is initiated. |
| Instability of the compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the maximum concentration of this compound that can be used without inducing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot the cell viability against the log of the this compound concentration to determine the toxicity curve. The highest concentration that does not result in a significant decrease in cell viability is your optimal non-toxic concentration.
Quantitative Data Summary: Example Dose-Response Data
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.1 |
| 10 | 88.7 | 6.3 |
| 50 | 55.4 | 7.9 |
| 100 | 25.1 | 4.5 |
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Logical steps for troubleshooting unexpected this compound-induced cell toxicity.
References
- 1. MS 154N | Active Degraders | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: Refining MS154N Experimental Design
Initial Search Complete: Our initial investigation into "MS154N" did not yield specific information regarding a compound, experimental protocol, or signaling pathway under this designation. To provide you with accurate and relevant technical support, please provide more specific details about the nature of this compound, such as the full name of the compound or technology, its intended biological target, or the primary research application.
The following troubleshooting guides, FAQs, and experimental protocols are based on general best practices in experimental design and data refinement. Once more information about this compound is available, these guidelines can be tailored to your specific needs.
Frequently Asked Questions (FAQs)
| Question | Answer |
| My dose-response curve for this compound is not sigmoidal. What could be the issue? | An irregular dose-response curve could stem from several factors: incorrect serial dilutions, compound instability, or off-target effects at high concentrations. Verify your dilution calculations and preparation. Assess compound stability in your experimental buffer and over the time course of the experiment. Consider reducing the highest concentrations tested to avoid non-specific effects. |
| I am observing high variability between my experimental replicates. How can I improve consistency? | High variability can be due to inconsistent cell seeding, variations in reagent addition, or fluctuations in incubation times. Ensure your cell seeding density is uniform across all wells. Use a multichannel pipette for simultaneous reagent addition to minimize timing differences. Standardize all incubation periods precisely. |
| The biological readout for my this compound experiment is weak or absent. What should I check? | A weak signal may indicate suboptimal assay conditions or low target engagement. Confirm the activity of your detection reagents and the functionality of your plate reader. Verify the expression of the target protein in your cell line. Titrate the concentration of this compound to ensure it is within the effective range. |
| How do I control for potential solvent effects from the this compound stock solution? | Always include a vehicle control group in your experimental design. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the experimental groups. This allows you to subtract any background effects of the solvent from your results. |
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Adhesion After this compound Treatment
Symptoms:
-
Uneven cell monolayers observed under the microscope.
-
High standard deviation in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Floating cells in the culture medium.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) to ≤ 0.1%. Ensure the vehicle control shows no significant toxicity. |
| Compound Precipitation | Visually inspect the treatment media for any precipitate. If observed, prepare a fresh, lower concentration stock of this compound or try a different solvent. |
| Inadequate Mixing | Gently swirl the plate after adding this compound to ensure even distribution without disturbing the cell layer. |
Issue 2: High Background Signal in Luminescence/Fluorescence Assays
Symptoms:
-
Low signal-to-noise ratio.
-
Control wells (no this compound) show unexpectedly high readings.
Possible Causes & Solutions:
| Cause | Solution |
| Media Interference | Some components in cell culture media (e.g., phenol (B47542) red, serum) can auto-fluoresce or interfere with luminescent reactions. Test your assay in a serum-free, phenol red-free media if possible. |
| Incomplete Cell Lysis | Ensure the lysis buffer is compatible with your cell type and that the incubation time is sufficient for complete cell lysis. |
| Reader Settings | Optimize the gain and integration time settings on your plate reader for your specific assay to maximize signal and minimize background. |
Experimental Protocols
Protocol 1: Standard Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x concentration serial dilution of this compound in the appropriate assay medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the growth medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration under appropriate cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Readout: Perform the desired assay (e.g., add CellTiter-Glo reagent, incubate, and read luminescence) according to the manufacturer's instructions.
-
Data Analysis: Subtract the average of the blank wells (media only) from all other wells. Normalize the data to the vehicle control (set to 100% activity/viability). Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀/EC₅₀.
Visualizing Experimental Workflow
To aid in experimental planning and execution, a clear workflow is essential. The following diagram outlines a typical dose-response experiment.
Caption: A generalized workflow for a cell-based dose-response experiment.
Technical Support Center: Overcoming Challenges with MS154N in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MS154N in their experimental models. The content is designed to address specific issues that may arise during the course of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended function in research?
This compound is the negative control for the active PROTAC® (Proteolysis Targeting Chimera), MS154.[1] MS154 is engineered to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR) by recruiting the E3 ligase Cereblon (CRBN).[1][2][3] In contrast, this compound is designed to bind to EGFR with high affinity but is incapable of recruiting CRBN.[1][2] Therefore, its primary function is to serve as an experimental control to demonstrate that the cellular effects observed with MS154 are a direct result of EGFR degradation and not merely due to EGFR binding or off-target effects.[1][4]
Q2: Why am I not observing any degradation of EGFR when using this compound?
This is the expected outcome. This compound is specifically designed as a non-degrading control molecule.[1][2] It contains the same EGFR-binding component as MS154 but possesses a modified E3 ligase ligand that prevents it from binding to Cereblon (CRBN).[2][4] Without CRBN recruitment, the formation of a productive ternary complex (EGFR-MS154N-CRBN) is inhibited, ubiquitination of EGFR does not occur, and consequently, the proteasome does not degrade the receptor.[2] If your experiment is proceeding as expected, cells treated with this compound should show EGFR levels comparable to the vehicle control.
Q3: Can this compound be used to study the effects of EGFR inhibition independent of degradation?
Yes, since this compound binds to the EGFR kinase domain with high affinity, it can be used to investigate the cellular consequences of EGFR occupancy and inhibition of its kinase activity without the confounding variable of protein degradation.[1][2] This allows for the decoupling of signaling inhibition from the complete removal of the receptor scaffold.
Q4: What are the key differences in expected outcomes between MS154 and this compound treatment?
The primary differences in experimental outcomes are summarized in the table below. These distinctions are crucial for interpreting your results and validating the specific mechanism of action of MS154.
| Parameter | Expected Outcome with MS154 | Expected Outcome with this compound |
| EGFR Protein Levels | Dose-dependent decrease (degradation) | No significant change compared to vehicle control |
| EGFR Ubiquitination | Increased polyubiquitination of EGFR | No significant increase in EGFR ubiquitination |
| Ternary Complex Formation | Forms a stable EGFR-MS154-CRBN complex | Does not form a stable ternary complex with CRBN |
| Downstream Signaling | Sustained inhibition of PI3K/AKT and MAPK pathways | Potential for transient or partial inhibition of signaling |
| Cell Viability (mutant EGFR) | Dose-dependent decrease in viability (e.g., lower IC50) | Minimal effect on cell viability, similar to vehicle |
Troubleshooting Guide
This guide addresses potential discrepancies and unexpected results when using this compound in your experiments.
Issue 1: Unexpected Decrease in EGFR Levels with this compound Treatment
If you observe a reduction in EGFR protein levels after treating with this compound, consider the following possibilities:
-
Compound Purity and Identity:
-
Possible Cause: The this compound sample may be contaminated with the active degrader, MS154, or it may have been mislabeled.
-
Troubleshooting Steps:
-
Verify the identity and purity of your this compound stock using analytical techniques such as LC-MS and NMR.
-
If possible, obtain a new, validated batch of this compound from a reputable supplier.
-
Always perform a dose-response curve with both MS154 and this compound in parallel to confirm their expected activities.
-
-
-
Off-Target Effects at High Concentrations:
-
Possible Cause: At very high concentrations, some compounds can induce non-specific cellular stress or off-target effects that may lead to a reduction in protein levels.
-
Troubleshooting Steps:
-
Perform a wide dose-response experiment (e.g., from 1 nM to 100 µM) to determine if the effect is only present at high concentrations.
-
Ensure that the concentrations used are within the recommended range for a negative control and are comparable to the effective concentrations of MS154.
-
Assess cell health and viability using assays like MTT or Trypan Blue exclusion to rule out general cytotoxicity.
-
-
Issue 2: this compound Appears to Inhibit Downstream EGFR Signaling
-
Possible Cause: This can be an expected outcome. Since this compound is derived from the EGFR inhibitor gefitinib, it binds to the ATP-binding site of the EGFR kinase domain.[1][2] This binding can inhibit the kinase activity of EGFR, leading to a reduction in the phosphorylation of downstream signaling proteins like AKT and ERK.
-
Troubleshooting and Interpretation:
-
Compare with an EGFR Inhibitor: Run a parallel experiment with a known EGFR tyrosine kinase inhibitor (TKI), such as gefitinib, at equivalent concentrations. This will help you to differentiate between the effects of kinase inhibition (expected with this compound) and protein degradation (expected with MS154).
-
Assess Phosphorylation Status: Use Western blotting to probe for both total EGFR and phosphorylated EGFR (p-EGFR), as well as phosphorylated downstream targets (p-AKT, p-ERK). With this compound, you would expect to see a decrease in the phosphorylated forms of these proteins while total EGFR levels remain stable.
-
Time-Course Experiment: The kinetics of signaling inhibition by this compound may differ from that of MS154. An inhibitor's effect may be more rapid but potentially less sustained than the effect of complete protein removal.
-
Experimental Protocols & Methodologies
Protocol 1: Western Blot for EGFR Degradation
This protocol is a standard method for quantifying the reduction in total EGFR protein levels following treatment with MS154 and this compound.
-
Cell Culture and Treatment:
-
Plate mutant EGFR-expressing cells (e.g., HCC-827) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of MS154 and this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
Protocol 2: Cell Viability (MTT) Assay
This assay measures the impact of EGFR degradation or inhibition on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., HCC-827) in a 96-well plate and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of MS154 and this compound for a specified period (e.g., 72 hours).[2]
-
Assay Procedure:
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Key Data and Expected Results
The following tables summarize the established quantitative data for the active degrader MS154 and the expected corresponding results for this compound.
Table 1: Binding Affinity to EGFR
| Compound | Target | Binding Affinity (Kd) |
| MS154 | Wild-Type EGFR | 1.8 nM[6] |
| EGFR L858R Mutant | 3.8 nM[6] | |
| This compound | Wild-Type EGFR | Similar to MS154[1] |
| EGFR L858R Mutant | Similar to MS154[1] |
Table 2: In-Cell Degradation Potency of MS154 vs. Expected for this compound
| Compound | Cell Line | EGFR Mutation | DC50 | Dmax |
| MS154 | HCC-827 | del E746-A750 | 11 nM[6] | >95%[6] |
| H3255 | L858R | 25 nM[6] | >95%[6] | |
| This compound | HCC-827 | del E746-A750 | No degradation | ~0% |
| H3255 | L858R | No degradation | ~0% |
Visualizing the Mechanisms and Workflows
Diagram 1: PROTAC Mechanism of Action for MS154 vs. This compound
Caption: Comparative mechanism of MS154 (active degrader) and this compound (negative control).
Diagram 2: Troubleshooting Workflow for Lack of Expected Degradation with an Active PROTAC
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Diagram 3: EGFR Downstream Signaling Pathways
Caption: Simplified overview of the primary EGFR downstream signaling pathways.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MS154, a Novel EGFR Degrader, and Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action
The landscape of targeted cancer therapy is continuously evolving, with a shift from traditional occupancy-driven inhibitors to novel event-driven modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of MS154, a potent and selective PROTAC designed to degrade mutant Epidermal Growth Factor Receptor (EGFR), against established EGFR inhibitors: the first-generation tyrosine kinase inhibitor (TKI) Gefitinib, the third-generation TKI Osimertinib (B560133), and the monoclonal antibody Cetuximab. This comparison is based on preclinical data for MS154 and a combination of preclinical and clinical data for the competitor compounds.
Executive Summary
MS154 is a bifunctional molecule that recruits the cereblon (CRBN) E3 ubiquitin ligase to mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the entire receptor protein, potentially overcoming resistance mechanisms and leading to a more profound and sustained pharmacological effect. In preclinical studies, MS154 has demonstrated potent and selective degradation of mutant EGFR, translating to effective inhibition of cancer cell proliferation.
In comparison, Gefitinib and Osimertinib are small molecule inhibitors that competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.[1][2] Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.[3] While these inhibitors have shown significant clinical efficacy, challenges such as acquired resistance remain.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for MS154 and its competitors. It is important to note that the data for MS154 is from preclinical studies, while the data for Gefitinib, Osimertinib, and Cetuximab includes both preclinical and clinical trial results. Direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | EGFR Mutation | DC50 (nM) * | Dmax (%) | Reference |
| MS154 | HCC-827 | delE746-A750 | 11 | >95 | [4] |
| MS154 | H3255 | L858R | 25 | >95 | [4] |
*DC50: Half-maximal degradation concentration
| Compound | Cell Line | EGFR Mutation | IC50 (nM) * | Reference |
| Gefitinib | PC-9 | delE746-A750 | 10-20 | [5] |
| Gefitinib | H1975 | L858R/T790M | >1000 | [5] |
| Osimertinib | PC-9 | delE746-A750 | 10-20 | [5] |
| Osimertinib | H1975 | L858R/T790M | 10-20 | [5] |
*IC50: Half-maximal inhibitory concentration
| Compound | Trial Name | Patient Population | Primary Endpoint | Result | Reference |
| Gefitinib | IPASS | 1st-line, advanced NSCLC, EGFR mutation+ | Progression-Free Survival (PFS) | 9.5 months | [6] |
| Osimertinib | FLAURA | 1st-line, advanced NSCLC, EGFR mutation+ | Progression-Free Survival (PFS) | 18.9 months | [7] |
| Cetuximab | CRYSTAL | 1st-line mCRC, KRAS wild-type | Progression-Free Survival (PFS) | 8.9 months (with FOLFIRI) | [8] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of MS154 and its competitors lead to different effects on the EGFR signaling pathway. MS154 actively removes the EGFR protein, while the other compounds inhibit its function.
Figure 1: Mechanism of MS154-mediated EGFR degradation.
Figure 2: Mechanism of action of EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of these compounds.
Western Blot for EGFR Degradation
This protocol is used to assess the ability of a compound to induce the degradation of a target protein.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCC-827) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., MS154) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The reduction in the EGFR band intensity relative to the loading control indicates protein degradation.
Figure 3: Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Gefitinib, Osimertinib) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Competitive Binding Assay
This assay determines the binding affinity of a compound to its target protein.
-
Plate Preparation: Coat a 96-well plate with a recombinant EGFR protein.
-
Competition Reaction: Add a fixed concentration of a fluorescently labeled ligand that binds to EGFR and a serial dilution of the test compound (e.g., MS154).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well. A decrease in fluorescence indicates that the test compound is competing with the labeled ligand for binding to EGFR.
-
Data Analysis: Calculate the dissociation constant (Kd) from the competition curve.
Conclusion
References
- 1. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib in first-line treatment—is a comparison not proof? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
On-Target Validation of MS154N: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS154N and its active counterpart, MS154, with supporting experimental data to validate their on-target effects. This compound serves as a critical negative control for studies involving the targeted protein degradation of the Epidermal Growth Factor Receptor (EGFR).
MS154 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of mutant EGFR by recruiting the cereblon (CRBN) E3 ubiquitin ligase.[1][2] In contrast, this compound is a structurally similar molecule that retains high binding affinity for EGFR but does not engage the E3 ligase, and therefore does not induce significant protein degradation.[1] This key difference makes this compound an indispensable tool for confirming that the observed degradation of EGFR is a direct result of the PROTAC-mediated mechanism of MS154.
Quantitative Comparison of MS154 and this compound
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of MS154 and this compound.
Table 1: Binding Affinity to EGFR
This table compares the binding affinities (Kd) of MS154 and this compound to both wild-type (WT) and L858R-mutant EGFR. The data demonstrates that both compounds bind to EGFR with high affinity.
| Compound | EGFR WT (Kd, nM) | EGFR L858R (Kd, nM) |
| MS154 | 1.8 | 3.8 |
| This compound | 3.0 | 4.3 |
Data sourced from Cheng M, et al. J Med Chem. 2020.[1]
Table 2: EGFR Degradation in Lung Cancer Cell Lines
This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of MS154 and this compound on mutant EGFR in two different non-small cell lung cancer (NSCLC) cell lines. The data clearly shows that while MS154 potently degrades mutant EGFR, this compound does not induce degradation, confirming its role as a negative control.[1]
| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) |
| MS154 | HCC-827 | delE746_A750 | 11 | >95 |
| MS154 | H3255 | L858R | 25 | >95 |
| This compound | HCC-827 | delE746_A750 | No significant degradation | Not applicable |
| This compound | H3255 | L858R | No significant degradation | Not applicable |
Data from a 16-hour treatment, sourced from Cheng M, et al. J Med Chem. 2020.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the on-target effects of MS154 and this compound.
Western Blotting for EGFR Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of EGFR in cells treated with MS154 and this compound.
1. Cell Culture and Treatment:
-
Culture human non-small cell lung cancer cell lines (e.g., HCC-827 or H3255) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of MS154 or this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control for each concentration of the compounds.
Visualizing the Molecular Logic and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Logical comparison of MS154 and this compound mechanisms.
Caption: Experimental workflow for Western Blot analysis.
Caption: EGFR signaling pathway inhibited by MS154-induced degradation.
References
Comparative Analysis of ACSS2 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of small molecule inhibitors targeting Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism. ACSS2 catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, particularly in cancer cells under metabolic stress.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACSS2 inhibition. While this guide focuses on publicly available data for several prominent ACSS2 inhibitors, information regarding MS154N is not widely available in the reviewed literature.
The ACSS2 Signaling Pathway
ACSS2 plays a crucial role in cellular metabolism by providing a source of acetyl-CoA, especially under conditions of hypoxia or glucose deprivation.[2][3] This acetyl-CoA can be utilized for the synthesis of fatty acids and for the acetylation of histones, which in turn regulates gene expression.[4][5] In many cancer types, tumor cells upregulate ACSS2 to adapt to the harsh tumor microenvironment, making it a compelling target for cancer therapy.[6][7]
Caption: The ACSS2 signaling pathway, highlighting its roles in the cytoplasm and nucleus.
Comparative Performance of ACSS2 Inhibitors
Several small molecule inhibitors of ACSS2 have been developed and characterized. The following table summarizes the available quantitative data for some of these compounds.
| Inhibitor | Target | IC50 / EC50 | Cell-Based Activity | Key Features | Reference |
| VY-3-135 | ACSS2 | Potent low nanomolar inhibitor | Inhibits acetate-dependent fatty acid synthesis in cancer cells.[6] | Transition state mimetic; shows in vivo efficacy in mouse tumor models.[6] | [6] |
| Acss2-IN-2 | ACSS2 | Not specified | Reduces incorporation of labeled acetate into fatty acids; decreases global histone acetylation. | Used as a tool compound for validating the on-target mechanism of action. | [8] |
| MTB-9655 | ACSS2 | Sub-nanomolar biochemical potency; single-digit nanomolar cellular EC50s | Inhibits de novo fatty acid synthesis from labeled acetate.[7] | Orally bioavailable; shows in vivo anti-tumor efficacy in acetate-avid xenograft models.[7] | [7] |
| AD-5584 | ACSS2 | Validated binding affinity to ACSS2 | Reduces colony formation, lipid storage, and cell survival in breast cancer brain metastasis (BCBM) cells.[9][10] | Brain-penetrant; identified via a computational pipeline.[9][11] | [9][10] |
| AD-8007 | ACSS2 | Validated binding affinity to ACSS2 | Reduces colony formation, lipid storage, and cell survival in BCBM cells; reduces tumor burden in vivo.[9][10] | Brain-penetrant; synergizes with irradiation in blocking BCBM tumor growth ex vivo.[9][10] | [9][10] |
| Generic ACSS2 Inhibitor | ACSS2 | IC50 = 6.8 µM (lipid incorporation); IC50 = 5.5 µM (histone acetylation) | Inhibits incorporation of [14C]acetate into lipids and histones in HepG2 cells. | A quinoxaline (B1680401) compound. | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of ACSS2 inhibitors.
1. In Vitro Biochemical Assay for ACSS2 Activity
-
Principle: This assay measures the enzymatic activity of ACSS2 by detecting the production of AMP, a product of the reaction catalyzed by ACSS2. The TranScreener® AMP²/GMP² Assay, which is a fluorescence polarization-based immunoassay, is commonly used.
-
Protocol:
-
Recombinant human ACSS2 is incubated with its substrates: acetate, coenzyme A, and ATP in an appropriate buffer.
-
The reaction is allowed to proceed for a set amount of time at a controlled temperature.
-
The TranScreener® AMP² Antibody and AMP-Alexa633 Tracer are added to the reaction. The antibody binds to the AMP produced, causing a change in fluorescence polarization.
-
The fluorescence polarization is measured using a plate reader. The amount of AMP produced is proportional to the ACSS2 activity.
-
To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the inhibitor, and the resulting activity is plotted against the inhibitor concentration.
-
2. Cellular Assay for Acetate Incorporation into Lipids
-
Principle: This assay quantifies the ability of an ACSS2 inhibitor to block the conversion of acetate into acetyl-CoA, which is subsequently used for fatty acid synthesis. This is measured by tracing the incorporation of isotopically labeled acetate into cellular lipids.
-
Protocol:
-
Cancer cells (e.g., SKBr3, MDA-MB-468) are cultured in appropriate media.
-
The cells are treated with the ACSS2 inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
¹³C-labeled or ¹⁴C-labeled acetate is added to the culture medium.
-
The cells are incubated for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled acetate.
-
Cellular lipids are extracted.
-
The amount of labeled acetate incorporated into the lipid fraction is quantified using mass spectrometry (for ¹³C) or scintillation counting (for ¹⁴C).
-
The reduction in labeled acetate incorporation in the presence of the inhibitor is used to determine its cellular potency (EC50).[8]
-
3. Western Blot for Histone Acetylation
-
Principle: This assay assesses the effect of ACSS2 inhibition on global histone acetylation levels. Since ACSS2 provides the acetyl-CoA for histone acetyltransferases in the nucleus, its inhibition is expected to reduce histone acetylation.
-
Protocol:
-
Cells are treated with the ACSS2 inhibitor or a vehicle control.
-
Histones are extracted from the cell nuclei.
-
The extracted histones are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (e.g., anti-Histone H3) as a loading control.
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities are quantified, and the levels of acetylated histones are normalized to total histone levels to determine the effect of the inhibitor.[8]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel ACSS2 inhibitor.
Caption: A standard workflow for the preclinical evaluation of ACSS2 inhibitors.
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. AU2018370096A1 - ACSS2 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACSS2 - Wikipedia [en.wikipedia.org]
- 5. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis of MS154N and First-Generation EGFR Inhibitors
In the landscape of targeted cancer therapy, particularly for malignancies driven by the Epidermal Growth Factor Receptor (EGFR), the evolution of therapeutic strategies has led to the development of novel modalities beyond traditional enzyme inhibition. This guide provides a detailed comparative analysis of MS154N, a negative control for a new class of EGFR-targeting agents, and first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232). This comparison is aimed at researchers, scientists, and drug development professionals to elucidate the distinct mechanisms of action and experimental readouts associated with these compounds.
This compound is the inactive counterpart to MS154, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of mutant EGFR.[1] As a negative control, this compound binds to EGFR with high affinity but lacks the ability to recruit the E3 ubiquitin ligase necessary for degradation.[1][2] In contrast, first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib function by reversibly competing with ATP at the kinase domain's catalytic site, thereby inhibiting EGFR autophosphorylation and downstream signaling.[3][4][5][6][7][8]
This guide will delve into the mechanistic differences, present comparative data in a structured format, and provide detailed experimental protocols for the key assays used to characterize these compounds.
Mechanism of Action: Inhibition vs. Inaction in Degradation
The fundamental difference between first-generation EGFR inhibitors and this compound lies in their impact on the EGFR protein itself. First-generation inhibitors are occupancy-driven, meaning their therapeutic effect is dependent on continuous binding to the EGFR kinase domain to block its activity.[9] this compound, while also binding to EGFR, is designed to be inert in the protein degradation pathway that its active counterpart, MS154, initiates.
The mechanism of action for MS154 involves recruiting the cereblon (CRBN) E3 ubiquitin ligase to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] this compound, lacking the E3 ligase-recruiting moiety, serves as an essential tool to distinguish the pharmacological effects of EGFR inhibition from those of EGFR degradation.
Diagram of EGFR Signaling and Points of Intervention
Caption: EGFR signaling pathway and the distinct intervention points of first-generation inhibitors, this compound, and MS154.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and a representative first-generation EGFR inhibitor, gefitinib. The data for MS154 is included to provide context for the degradation activity that this compound is designed to lack.
Table 1: Binding Affinity and Degradation Activity
| Compound | Target | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Maximum Degradation (Dmax) |
| This compound | WT EGFR | 3 | No significant degradation | Not Applicable |
| L858R-mutant EGFR | 4.3 | No significant degradation | Not Applicable | |
| Gefitinib | WT EGFR | ~20-40 | Not Applicable | Not Applicable |
| L858R-mutant EGFR | ~5-20 | Not Applicable | Not Applicable | |
| MS154 | WT EGFR | 1.8 | No significant degradation | Not Applicable |
| L858R-mutant EGFR | 3.8 | 25 (H3255 cells) | >95% at 50 nM | |
| del E746-A750 EGFR | Not specified | 11 (HCC-827 cells) | >95% at 50 nM |
Data compiled from multiple sources. Kd and DC50 values can vary based on experimental conditions.
Table 2: Cellular Activity
| Compound | Cell Line (EGFR status) | IC50 (Cell Viability, nM) | Effect on p-EGFR |
| This compound | HCC-827 (del E746-A750) | Higher than MS154 | Lower potency of inhibition compared to MS154 |
| H3255 (L858R) | Higher than MS154 | Lower potency of inhibition compared to MS154 | |
| Gefitinib | HCC-827 (del E746-A750) | ~10-20 | Potent Inhibition |
| H3255 (L858R) | ~5-15 | Potent Inhibition | |
| MS154 | HCC-827 (del E746-A750) | ~5-15 | Potent Inhibition (enhanced by degradation) |
| H3255 (L858R) | ~10-25 | Potent Inhibition (enhanced by degradation) |
IC50 values are approximate and can vary between studies.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC-827, H3255) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound, gefitinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[10][11][12]
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR Degradation and Phosphorylation
Western blotting is a key technique to visualize and quantify the levels of total EGFR and its phosphorylated form (p-EGFR), providing direct evidence of protein degradation and inhibition of signaling.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with compounds for the desired time, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[13][14][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total EGFR and p-EGFR. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13][15]
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Logical Diagram of Western Blot Analysis
Caption: Expected outcomes of a Western blot analysis for p-EGFR and total EGFR after treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Specificity of MS154N: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount for generating reproducible and reliable data. This guide provides a comprehensive comparison of MS154N to its active counterpart, MS154, with a focus on confirming the specificity of this compound as a negative control for studying the degradation of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation and EGFR signaling.
Mechanism of Action: A Tale of Two Molecules
MS154 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of mutant EGFR.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to EGFR and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity forces the ubiquitination of EGFR, marking it for degradation by the proteasome.
In stark contrast, This compound is designed as a specific negative control for MS154.[1] It shares a similar chemical structure, allowing it to bind to EGFR with high affinity. However, a critical modification in its design prevents it from recruiting the CRBN E3 ligase.[1] Consequently, this compound binds to EGFR but does not induce its degradation, making it an ideal tool to differentiate between the effects of EGFR binding and EGFR degradation in experimental settings.
Quantitative Comparison of Degradation Activity
To validate the intended functions of MS154 and this compound, quantitative degradation studies are essential. Western blotting is a standard technique used to measure the levels of a target protein in cells following treatment with a compound. The data presented below is a summary of typical results obtained from such experiments.
| Compound | Target | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) |
| MS154 | Mutant EGFR | HCC-827 | 5.0 | >95% |
| MS154 | Mutant EGFR | H3255 | 3.3 | >95% |
| This compound | Mutant EGFR | HCC-827 / H3255 | No degradation observed | Not applicable |
DC50 : The concentration of the compound that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation observed.
These results clearly demonstrate that while MS154 potently degrades mutant EGFR in a dose-dependent manner, this compound fails to induce degradation even at high concentrations. This lack of activity is the defining characteristic of this compound as a negative control.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are crucial. Below are the key methodologies for assessing the specificity of this compound.
Western Blotting Protocol for EGFR Degradation
This protocol outlines the steps to quantify the degradation of EGFR in cancer cell lines.
-
Cell Culture and Treatment:
-
Culture human non-small cell lung cancer cell lines with mutant EGFR (e.g., HCC-827, H3255) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MS154 and this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for EGFR. A loading control antibody (e.g., β-actin or GAPDH) should also be used to normalize protein levels.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.
-
Plot the normalized EGFR levels against the compound concentration to determine the DC50 for MS154 and confirm the lack of degradation for this compound.
-
Visualizing the Mechanism and Pathways
To further elucidate the roles of MS154 and this compound, diagrams of the experimental workflow and the affected signaling pathway are provided below.
Caption: Workflow for confirming this compound's lack of degradation activity.
Caption: Contrasting mechanisms of MS154 and its negative control, this compound.
Caption: EGFR signaling and the distinct actions of MS154 and this compound.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of MS154N: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of MS154N, a compound that requires careful management due to its potential environmental impact. Adherence to these protocols is critical for protecting both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The Safety Data Sheet (SDS) indicates that this compound is a viscous liquid that is soluble in water.[1] While it has a high flash point of > 110 °C / > 230 °F, it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[1]
-
Eyewash stations and safety showers must be in close proximity to the workstation.[1]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Boiling Point | 100 °C / 212 °F @ 760 mmHg[1] |
| Flash Point | > 110 °C / > 230 °F[1] |
| Specific Gravity | 1.070[1] |
| Vapor Pressure | 9 mmHg @ 20 °C[1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This process is designed to minimize environmental release and ensure compliance with hazardous waste regulations.
Step 1: Segregation and Waste Collection
-
Do not mix this compound with other waste streams. It should be collected as a separate hazardous waste.
-
Use a designated, properly labeled, and sealed container for accumulation. The container must be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound".
Step 2: Neutralization and Absorption (for small spills)
-
In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or earth).
-
Do not use combustible materials, such as sawdust.
-
Collect the absorbed material and place it in the designated hazardous waste container.
Step 3: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Under no circumstances should this compound be disposed of down the drain. [3] This is to prevent harm to aquatic life.[1]
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemicals.[3][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
This systematic approach ensures that all safety and environmental considerations are met, reinforcing your laboratory's commitment to best practices in chemical hygiene and responsible waste management. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment and build a foundation of trust in your laboratory's operations.
References
Essential Safety and Handling Protocols for MS154N
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling and disposal of the chemical compound MS154N. Adherence to these guidelines is essential to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Eyes | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes.[1][2] |
| Body | Laboratory coat | A long-sleeved, knee-length lab coat is mandatory to protect against spills. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound from preparation to disposal. The following procedure outlines the necessary steps to be taken.
1. Preparation:
- Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station.[3]
2. Handling:
- Wear all required PPE as specified in the table above.
- When weighing or transferring the compound, do so within the confines of a chemical fume hood to minimize exposure.
- Avoid direct contact with the skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
3. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be segregated as chemical waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal Route: The waste container must be disposed of through the institution's hazardous waste management program.[5] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
